7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
110288-10-3 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
Clave InChI |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
SMILES canónico |
C1CC2=C(C3C1O3)N=CC=C2 |
Sinónimos |
Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI) |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and potential biological relevance of this epoxide derivative.
Introduction
Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their derivatives have shown a wide range of pharmacological activities, including anticancer, neurotropic, and receptor-antagonist properties. The introduction of an epoxide ring to the tetrahydroquinoline scaffold, as in this compound, offers a reactive site for further functionalization and can significantly modulate the biological activity of the parent molecule. This guide focuses on the chemical synthesis of this epoxide, providing a foundation for its further investigation and application in drug discovery and development.
Synthetic Pathway Overview
The primary and most direct route for the synthesis of this compound is through the epoxidation of the corresponding unsaturated precursor, 5,6,7,8-tetrahydroquinoline. This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation.
The overall synthetic workflow can be visualized as a two-step process starting from quinoline, which is first reduced to 5,6,7,8-tetrahydroquinoline, followed by epoxidation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
The starting material, 5,6,7,8-tetrahydroquinoline, can be synthesized via the catalytic hydrogenation of quinoline. A variety of catalysts can be employed for this reduction.
Protocol: A patented method describes the use of a self-made palladium catalyst for the hydrogenation of quinoline.[1]
-
Reaction Setup: In a closed reaction vessel, quinoline is mixed with a specialized palladium (Pd) catalyst. The mass ratio of quinoline to the Pd catalyst is typically in the range of 1:0.02 to 1:0.05.[1]
-
Hydrogenation: Hydrogen gas is introduced into the vessel until the pressure reaches 8 to 12 atmospheres. The mixture is stirred at a temperature of 60°C to 70°C. The reaction is monitored by the drop in hydrogen pressure.[1]
-
Isomerization: Once the hydrogen pressure stabilizes, the excess hydrogen is released until the pressure is 2 atmospheres. The temperature is then raised to 160°C to 170°C for 2 hours to facilitate isomerization.[1]
-
Work-up and Purification: After the reaction, the mixture is cooled and filtered to remove the catalyst. The filtrate is then purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.[1]
| Parameter | Value | Reference |
| Starting Material | Quinoline | [1] |
| Catalyst | Specialized Palladium (Pd) catalyst | [1] |
| Quinoline:Catalyst Ratio | 1:0.02 - 1:0.05 (w/w) | [1] |
| Hydrogen Pressure | 8 - 12 atm | [1] |
| Hydrogenation Temp. | 60 - 70 °C | [1] |
| Isomerization Temp. | 160 - 170 °C | [1] |
| Isomerization Time | 2 hours | [1] |
| Yield | Up to 90.6% | [1] |
Step 2: Synthesis of this compound
The epoxidation of the double bond in the partially saturated ring of 5,6,7,8-tetrahydroquinoline yields the target compound.
Protocol: Based on established procedures for the epoxidation of alkenes using m-CPBA.
-
Reaction Setup: 5,6,7,8-tetrahydroquinoline is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM). The reaction vessel is cooled in an ice bath.
-
Reagent Addition: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM is added dropwise to the stirred solution of the tetrahydroquinoline. The molar ratio of m-CPBA to the substrate is typically kept close to stoichiometric (1:1).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a reducing agent, such as a 10% aqueous solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Value |
| Starting Material | 5,6,7,8-Tetrahydroquinoline |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Purification | Column Chromatography |
Note: As a specific literature procedure with yield and spectroscopic data for this exact reaction was not identified, this protocol is based on general principles of m-CPBA epoxidations. The yield and specific reaction conditions would require experimental optimization.
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the broader class of tetrahydroquinoline derivatives has been extensively studied, revealing their potential to interact with various biological targets.
C5a Receptor Antagonism
Substituted tetrahydroquinolines have been identified as potent antagonists of the C5a receptor (C5aR), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[2][3] The binding of the complement component C5a to its receptor triggers a signaling cascade that can lead to chronic inflammation. Antagonists of this receptor are therefore of significant interest for the treatment of various inflammatory diseases.
The interaction of a tetrahydroquinoline-based antagonist with the C5a receptor would block the downstream signaling cascade.
Caption: Potential mechanism of C5a receptor antagonism by a tetrahydroquinoline derivative.
Anticancer and Neurotropic Activities
Various derivatives of tetrahydroquinoline have demonstrated promising anticancer activity against a range of human cancer cell lines.[4][5][6][7][8] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways in cancer progression. Additionally, some tetrahydroquinolines have been investigated for their neurotropic effects.[3] The epoxide functionality in this compound could serve as a handle for creating a library of compounds to screen for these activities.
Conclusion
The synthesis of this compound can be reliably achieved through the epoxidation of 5,6,7,8-tetrahydroquinoline using m-CPBA. While a detailed, optimized protocol with quantitative data remains to be published, the general methodology is well-established. The potential for this compound and its derivatives to act as modulators of important biological pathways, such as C5a receptor signaling, highlights its significance as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological activities of this epoxide and to explore its potential in drug discovery.
References
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Synthesis, Properties, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and anticipated biological significance of the novel compound 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. Due to the limited direct literature on this specific molecule, this document leverages data from closely related analogues, particularly quinoline, its metabolites, and various tetrahydroquinoline derivatives, to project the characteristics and potential applications of the title compound.
Chemical and Physical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar epoxides and tetrahydroquinolines. |
| Boiling Point | > 220 °C | Expected to be higher than 5,6,7,8-tetrahydroquinoline (218-222 °C) due to the polar epoxide group. |
| Solubility | Soluble in most organic solvents (e.g., chloroform, dichloromethane, methanol). Sparingly soluble in water. | The epoxide group may slightly increase water solubility compared to the parent tetrahydroquinoline. |
| Stability | Sensitive to acidic conditions, which can promote epoxide ring-opening. | Standard handling procedures for epoxides should be followed. |
Proposed Synthesis
A plausible synthetic route to this compound can be devised from quinoline, proceeding through the key intermediate 7,8-epoxy-7,8-dihydroquinoline. This proposed pathway is based on established chemical transformations of quinoline and related heterocyclic systems.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7,8-Dihydroquinoline (Partial Reduction of Quinoline)
A selective reduction of the benzene ring of quinoline is required. This can be a challenging transformation, and literature suggests that the synthesis of 7,8-dihydro-5(6H)-quinolinone is a more common route to access the 7,8-dihydroquinoline core.
-
Methodology: A multi-step synthesis starting from 1,3-cyclohexanedione and 1,1,3,3-tetraethoxypropane in the presence of ammonium acetate can yield 7,8-dihydro-5(6H)-quinolinone. Subsequent reduction of the ketone and dehydration would provide 7,8-dihydroquinoline.
Step 2: Epoxidation of 7,8-Dihydroquinoline
The epoxidation of the electron-rich double bond in 7,8-dihydroquinoline can be achieved using a peroxy acid.
-
Reagents: 7,8-Dihydroquinoline, meta-chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid, a chlorinated solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 7,8-dihydroquinoline in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7,8-epoxy-7,8-dihydroquinoline.
-
Step 3: Selective Reduction of 7,8-Epoxy-7,8-dihydroquinoline
The pyridine ring of the epoxy-dihydroquinoline intermediate needs to be selectively reduced.
-
Reagents: 7,8-Epoxy-7,8-dihydroquinoline, a suitable reducing agent such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation under controlled conditions.
-
Procedure (Illustrative using NaBH₄):
-
Dissolve 7,8-epoxy-7,8-dihydroquinoline in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully add water to quench the excess reducing agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Biological Significance and Potential Signaling Pathways
The biological activity of this compound is not documented. However, based on the metabolism of the parent compound, quinoline, significant biological effects can be anticipated. The epoxidation of aromatic systems is a common metabolic pathway mediated by cytochrome P450 enzymes. In the case of quinoline, metabolism to the 5,6-epoxide is believed to be an activation step leading to its carcinogenic properties.[1][2] This suggests that the 7,8-epoxide could also be a reactive intermediate capable of interacting with biological macromolecules.
Caption: Metabolic activation of quinoline via epoxidation.
The epoxide moiety is a potent electrophile, making it susceptible to nucleophilic attack by cellular macromolecules such as DNA and proteins. This covalent binding can lead to the formation of adducts, which can disrupt normal cellular processes and potentially initiate carcinogenesis.
Given that the tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, the introduction of an epoxide group could lead to novel pharmacological activities.[3] These could include enzyme inhibition (e.g., of epoxide hydrolases) or acting as a covalent inhibitor for specific protein targets.
Spectroscopic Characterization (Predicted)
While no specific data exists for this compound, the following table summarizes the expected key spectroscopic features based on data for related quinoline epoxides and tetrahydroquinolines.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the pyridine ring. - Aliphatic protons of the tetrahydro- portion, with characteristic shifts for the protons on the epoxide ring (typically in the 3.0-4.0 ppm range). - Complex splitting patterns due to the rigid, fused ring system. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - Aliphatic carbons, with the epoxidic carbons appearing in the 50-70 ppm region. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of C₉H₁₁NO. - Fragmentation patterns characteristic of the tetrahydroquinoline core and potential loss of CO from the epoxide. |
| Infrared (IR) Spectroscopy | - C-H stretching frequencies for aromatic and aliphatic protons. - C=N and C=C stretching from the pyridine ring. - Characteristic C-O stretching of the epoxide ring (around 1250 cm⁻¹ and 800-900 cm⁻¹). |
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. The synthetic pathways outlined in this guide, based on established chemical principles, provide a roadmap for its preparation. The potential for significant biological activity, stemming from the reactive epoxide moiety on a privileged tetrahydroquinoline scaffold, warrants further investigation. Researchers in drug discovery and toxicology may find this compound to be a valuable tool for probing biological systems and as a starting point for the development of novel therapeutic agents or as a standard for toxicological studies of quinoline metabolism. Careful handling and characterization will be paramount in elucidating the true properties and potential of this novel molecule.
References
An In-Depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a potentially significant, yet under-documented, heterocyclic compound. As an epoxide derivative of 5,6,7,8-tetrahydroquinoline, it is presumed to be a reactive intermediate in both synthetic and metabolic pathways. The high reactivity of the epoxide ring suggests potential for a range of biological activities, making it a molecule of interest for drug development and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route with a detailed experimental protocol, and a discussion of the known biological activities of related quinoline compounds. Due to the limited direct research on this specific epoxide, this document consolidates information from analogous chemical systems to provide a foundational resource for researchers.
Chemical Structure and Properties
This compound is characterized by a quinoline core where the carbocyclic ring is partially saturated and contains an epoxide functional group across the C7 and C8 positions. The presence of the strained three-membered ether ring makes the molecule susceptible to nucleophilic attack, a key feature influencing its chemical reactivity and potential biological interactions.
Physicochemical Data of the Precursor: 5,6,7,8-Tetrahydroquinoline
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| CAS Number | 10500-57-9 |
| Appearance | Colorless to light brown liquid |
| Boiling Point | 218-222 °C |
| Density | 1.030 g/mL |
| Refractive Index | 1.544 |
Spectroscopic Data of the Precursor: 5,6,7,8-Tetrahydroquinoline
The following table summarizes key spectroscopic data for the precursor, which would be essential for monitoring the synthesis of the target epoxide.
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and aliphatic protons. |
| ¹³C NMR (CDCl₃) | Peaks indicating the carbon skeleton of the tetrahydroquinoline ring system. |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 133. |
| IR Spectrum | Bands characteristic of C-H (aromatic and aliphatic) and C=N stretching. |
Synthesis of this compound
The most direct and widely used method for the synthesis of epoxides from alkenes is through the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of 5,6,7,8-tetrahydroquinoline would logically proceed via the epoxidation of the double bond in the partially saturated ring, which is not present in the aromatic pyridine ring. However, the precursor 5,6,7,8-tetrahydroquinoline does not have a double bond in the carbocyclic ring. A more plausible precursor would be 5,6-dihydroquinoline, which has a double bond between C7 and C8.
Alternatively, and more directly suggested by the literature, is the epoxidation of 5,6,7,8-tetrahydroquinoline N-oxide. The N-oxidation of the quinoline nitrogen activates the heterocyclic ring towards subsequent reactions. However, the most direct interpretation of the nomenclature suggests the epoxidation of the carbocyclic ring. A plausible synthetic route, inferred from related syntheses, involves the epoxidation of a suitable unsaturated precursor. For the purpose of this guide, we will outline a general procedure for the epoxidation of an appropriate unsaturated quinoline derivative.
Proposed Synthetic Workflow
Detailed Experimental Protocol: Epoxidation of 5,6-Dihydroquinoline
This protocol is a general guideline based on standard epoxidation procedures.[1][2][3] Researchers should optimize conditions for this specific substrate.
Materials:
-
5,6-Dihydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM. Add this solution dropwise to the cooled solution of the quinoline derivative over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxy acid.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times to remove m-chlorobenzoic acid), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available in the current scientific literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][4][5][6][7] Epoxides are known to be reactive electrophiles that can alkylate nucleophilic residues in biomolecules such as DNA and proteins, which can lead to both therapeutic and toxicological effects.
General Biological Activities of Quinoline Derivatives
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Many quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines.[4]
-
Antimalarial: Quinolines, such as chloroquine and quinine, are historically significant antimalarial agents.[4]
-
Antimicrobial: Various synthetic quinolines have shown potent antibacterial and antifungal properties.[4][7]
-
Anti-inflammatory: Some quinoline derivatives have been investigated for their anti-inflammatory effects.[4]
-
Antiviral: Certain quinoline compounds have been identified as having antiviral activity.[4]
Postulated Role as a Metabolic Intermediate
The epoxidation of aromatic and heterocyclic compounds is a common metabolic pathway mediated by cytochrome P450 enzymes.[8] It is plausible that this compound could be formed in vivo as a metabolite of an unsaturated quinoline precursor. Such reactive epoxide intermediates can be involved in detoxification pathways through conjugation with glutathione, or they can contribute to cellular toxicity by binding to macromolecules.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data is currently lacking, its chemical nature as a reactive epoxide of a privileged quinoline scaffold suggests a high potential for biological activity. The synthetic and metabolic pathways outlined in this guide provide a framework for future research.
Further investigation is warranted to:
-
Develop and optimize a robust synthetic route to this compound and fully characterize the compound using modern spectroscopic techniques.
-
Evaluate its biological activity in a range of assays, including anticancer, antimicrobial, and anti-inflammatory screens.
-
Investigate its metabolic stability and profile to determine its potential as a drug candidate or its role as a reactive metabolite.
This technical guide serves as a foundational document to stimulate and guide such future research endeavors.
References
- 1. Epoxidation of Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]
- 8. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
Spectroscopic and Synthetic Profile of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in synthetic chemistry. Its epoxide functionality makes it a versatile intermediate for the synthesis of a variety of more complex molecules, potentially including agrochemicals and specialized polymers.[1] This guide outlines the available spectroscopic data for the precursor molecule, 5,6,7,8-tetrahydroquinoline, and provides detailed, putative experimental protocols for the synthesis and characterization of its 7,8-epoxy derivative.
Spectroscopic Data of Precursor: 5,6,7,8-Tetrahydroquinoline
A thorough understanding of the spectroscopic characteristics of the starting material is crucial for monitoring the progress of the epoxidation reaction and for the structural elucidation of the product. The following tables summarize the available spectroscopic data for 5,6,7,8-tetrahydroquinoline.
Table 1: NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 8.34 | d | 4.8 | H-2 |
| 7.35 | d | 7.6 | H-4 | |
| 6.95 | dd | 7.6, 4.8 | H-3 | |
| 2.93 | t | 6.2 | H-5 | |
| 2.78 | t | 6.2 | H-8 | |
| 1.95 | m | H-6 | ||
| 1.83 | m | H-7 | ||
| ¹³C NMR | 155.4 | C-8a | ||
| 147.5 | C-2 | |||
| 137.2 | C-4 | |||
| 132.0 | C-4a | |||
| 120.9 | C-3 | |||
| 32.7 | C-5 | |||
| 28.6 | C-8 | |||
| 23.0 | C-6 | |||
| 22.5 | C-7 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Table 2: Mass Spectrometry Data for 5,6,7,8-Tetrahydroquinoline
| Technique | m/z | Relative Intensity (%) | Assignment |
| EI-MS | 133 | 100 | [M]⁺ |
| 132 | 95 | [M-H]⁺ | |
| 104 | 50 | [M-C₂H₅]⁺ | |
| 77 | 20 | [C₆H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[2]
Table 3: Infrared (IR) Spectroscopy Data for 5,6,7,8-Tetrahydroquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| 1590, 1480, 1440 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| 780 | Strong | C-H bend (ortho-disubstituted aromatic) |
Note: The IR spectrum of epoxides is expected to show characteristic C-O stretching bands around 1250 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹.[3]
Predicted Spectroscopic Data for this compound
Based on the structure, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: The protons on the epoxide ring (H-7 and H-8) would likely appear as doublets or multiplets in the upfield region (typically 2.5-4.5 ppm) compared to the aromatic protons. The coupling constant between H-7 and H-8 would be indicative of their relative stereochemistry (cis or trans).
-
¹³C NMR: The carbons of the epoxide ring (C-7 and C-8) would be shifted significantly downfield into the 40-60 ppm range.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 149, corresponding to the addition of an oxygen atom to 5,6,7,8-tetrahydroquinoline. Fragmentation patterns would likely involve the loss of CO, CHO, or ethylene oxide fragments.
-
Infrared Spectroscopy: The spectrum would be expected to show characteristic epoxide C-O stretching vibrations. Specifically, an asymmetric C-O-C stretch between 950-810 cm⁻¹ and a symmetric stretch between 880-750 cm⁻¹ are anticipated.[3]
Experimental Protocols for Synthesis
Two primary methods are proposed for the synthesis of this compound.[1]
Method 1: Direct Epoxidation using m-Chloroperoxybenzoic Acid (mCPBA)
This method involves the direct oxidation of the double bond in a precursor.
Workflow for Direct Epoxidation:
Caption: Workflow for the synthesis of this compound via mCPBA epoxidation.
Detailed Protocol:
-
Dissolution: Dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of mCPBA: Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) in DCM to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Bromohydrin-Mediated Epoxide Synthesis
This two-step method offers greater control over regiochemistry.
Workflow for Bromohydrin-Mediated Synthesis:
References
Technical Guide: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
CAS Number: 110288-10-3
Note on Data Availability: An extensive search for in-depth technical information, including quantitative data, detailed experimental protocols, and associated signaling pathways for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline (CAS 110288-10-3), yielded limited publicly available data. This scarcity of specific information prevents the creation of a comprehensive technical guide on this particular compound as requested.
However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized parent compound, 5,6,7,8-tetrahydroquinoline , for which substantial data exists. The methodologies and data presented here can serve as a foundational reference for the study and potential synthesis of its derivatives, including the 7,8-epoxy variant.
Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline
The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroquinoline.
| Property | Value | Reference |
| CAS Number | 10500-57-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁N | [1][2][3][4] |
| Molecular Weight | 133.19 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 1.030 g/mL | [1][3] |
| Boiling Point | 218-222 °C | [1] |
| Flash Point | 86 °C | [1] |
| Refractive Index | 1.544 | [1] |
| Purity | ≥ 96% (GC) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5,6,7,8-tetrahydroquinoline.
| Spectrum Type | Data Source |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- |
| Mass Spectrum | --INVALID-LINK-- |
| IR Spectrum | --INVALID-LINK-- |
Experimental Protocols: Synthesis of 5,6,7,8-Tetrahydroquinoline
Several methods for the synthesis of 5,6,7,8-tetrahydroquinoline have been reported. A common approach involves the catalytic hydrogenation of quinoline.
Catalytic Hydrogenation of Quinoline
This method involves the reduction of the pyridine ring of quinoline using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.
Experimental Procedure:
-
Reaction Setup: To a solution of quinoline in an appropriate solvent (e.g., ethanol, acetic acid), a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) is added in a high-pressure reactor.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a specific hydrogen pressure (e.g., 50-100 psi) at room temperature or slightly elevated temperatures.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 5,6,7,8-tetrahydroquinoline.
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for the synthesis and characterization of 5,6,7,8-tetrahydroquinoline.
Caption: Figure 1: A generalized workflow for the synthesis of 5,6,7,8-tetrahydroquinoline via catalytic hydrogenation.
References
The Untapped Potential of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Technical Guide for Medicinal Chemists
For Immediate Release
This technical guide explores the prospective applications of the novel scaffold, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, in the field of medicinal chemistry. While direct experimental data for this specific compound is not yet available in published literature, this document extrapolates its potential based on the well-established pharmacology of the parent tetrahydroquinoline nucleus and the unique chemical reactivity of the epoxide functional group. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Promise of an Epoxide Moiety
The quinoline and its partially saturated derivative, tetrahydroquinoline, are privileged scaffolds in medicinal chemistry.[1] These nitrogen-containing heterocyclic structures are central to a wide array of pharmacologically active agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
The introduction of an epoxide ring onto the 5,6,7,8-tetrahydroquinoline core at the 7,8-position is a novel concept that holds significant promise for the development of targeted covalent inhibitors. Epoxides are three-membered cyclic ethers that, due to their inherent ring strain, are susceptible to nucleophilic attack, leading to ring-opening.[2][3][4] This reactivity can be harnessed to form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein, leading to irreversible inhibition. While the metabolic formation of arene oxides can sometimes be associated with toxicity, the strategic incorporation of an epoxide into a drug candidate is a validated approach in drug design, with several epoxide-containing drugs on the market.[2][3][4]
This guide will delve into the hypothetical synthesis, potential therapeutic targets, and proposed experimental workflows for the investigation of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would likely involve a two-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline.
Step 1: Introduction of a double bond at the 7,8-position. This could be achieved through a variety of dehydrogenation or oxidation-elimination sequences known in organic synthesis.
Step 2: Epoxidation of the resulting olefin. A common and effective method for this transformation would be the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
A proposed workflow for this synthesis is outlined below.
Potential Therapeutic Applications and Molecular Targets
The introduction of a reactive epoxide "warhead" onto the tetrahydroquinoline scaffold suggests its primary potential as a covalent inhibitor of enzymes. The parent scaffold is known to interact with a variety of protein classes, providing a foundation for hypothesizing potential targets.
Kinase Inhibition
Numerous quinoline-based molecules are potent kinase inhibitors, with several approved for clinical use in oncology.[5] Tetrahydroquinoline derivatives have also been investigated as inhibitors of key kinases in cancer signaling pathways, such as mTOR. The epoxide moiety could be directed to a nucleophilic residue within the ATP-binding pocket of a target kinase, leading to irreversible inhibition. This could offer advantages in terms of potency and duration of action.
Cholinesterase Inhibition
Derivatives of tetrahydroquinoline have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[6][7][8] The epoxide could potentially form a covalent bond with the catalytic serine residue in the active site of these enzymes.
Other Potential Enzyme Targets
The tetrahydroquinoline scaffold has been shown to be a versatile starting point for the development of inhibitors for a range of other enzymes, including dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[9] The potential for this compound to act as a covalent inhibitor warrants its screening against a broad panel of enzymes containing catalytically important nucleophilic residues.
Quantitative Data from Related Tetrahydroquinoline Derivatives
To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities of various substituted tetrahydroquinoline derivatives against different enzyme targets as reported in the literature.
| Compound Class | Target Enzyme | Reported IC50 Values | Reference |
| Morpholine-substituted THQ | mTOR | 0.033 µM (for A549 cells) | [10] |
| THQ-isoxazoline hybrids | Acetylcholinesterase (AChE) | 4.24 µM | [7][8] |
| THQ-isoxazoline hybrids | Butyrylcholinesterase (BChE) | 3.97 µM | [7][8] |
| Tetrahydroisoquinolines | CDK2 | 0.149 µM | [9] |
| Tetrahydroisoquinolines | DHFR | 0.199 µM | [9] |
Note: THQ stands for tetrahydroquinoline. The data for tetrahydroisoquinolines is included to demonstrate the broader potential of related heterocyclic scaffolds.
Proposed Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound.
Synthesis and Characterization
Objective: To synthesize and confirm the structure of this compound.
Materials: 5,6,7,8-Tetrahydroquinoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Potassium tert-butoxide, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate, Sodium sulfite, Magnesium sulfate, Silica gel for column chromatography, Deuterated chloroform (CDCl₃) for NMR.
Procedure:
-
Bromination: To a solution of 5,6,7,8-tetrahydroquinoline (1 eq.) in a suitable solvent, add NBS (1.1 eq.) and a radical initiator such as AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Elimination: Dissolve the crude bromide in anhydrous THF and cool to 0°C. Add potassium tert-butoxide (1.2 eq.) portion-wise and allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract with an organic solvent. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 5,6-dihydroquinoline.
-
Epoxidation: Dissolve the 5,6-dihydroquinoline (1 eq.) in DCM and cool to 0°C. Add a solution of m-CPBA (1.2 eq.) in DCM dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. Quench the reaction by adding aqueous sodium sulfite solution, followed by saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of this compound against a panel of target enzymes (e.g., a specific kinase, AChE).
Materials: Purified target enzyme, appropriate substrate and buffer system for the enzyme assay, this compound, positive control inhibitor, 96-well plates, plate reader.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for potential covalent bond formation.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader (e.g., by measuring absorbance or fluorescence) at specific time points.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Potential Signaling Pathway Modulation
Given the prevalence of quinoline-based compounds as kinase inhibitors, a likely mechanism of action for an active this compound derivative would be through the modulation of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
While this compound remains a hypothetical molecule in the context of published research, the foundational knowledge of its constituent parts—the tetrahydroquinoline scaffold and the epoxide functional group—provides a strong rationale for its investigation as a novel therapeutic agent. Its potential as a targeted covalent inhibitor warrants its synthesis and screening against a variety of enzymatic targets, particularly those implicated in oncology and neurodegenerative diseases. Future work should focus on the development of an efficient synthetic route, followed by a comprehensive in vitro pharmacological profiling. Subsequent hit-to-lead optimization could then focus on modulating the reactivity of the epoxide and the substitution pattern on the tetrahydroquinoline core to enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. Epoxides for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Epoxides for Drug Design - Enamine [enamine.net]
- 4. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds as potential cholinesterases inhibitors: Synthesis, enzyme inhibition assays, and molecular modeling studies - Universidad Andrés Bello [researchers.unab.cl]
- 7. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies | Semantic Scholar [semanticscholar.org]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Proposed Enantioselective Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed, robust methodology for the enantioselective synthesis of 7,8-epoxy-5,6,7,8-tetrahydroquinoline, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As no direct synthesis for this specific molecule is prominently described in current literature, this document constructs a viable and efficient two-stage synthetic pathway based on well-established, high-yield chemical transformations. The proposed synthesis commences with the preparation of the key alkene intermediate, 5,6-dihydroquinoline, followed by a highly enantioselective epoxidation step.
The first stage details the synthesis of 5,6-dihydroquinoline from the readily accessible precursor, 7,8-dihydroquinolin-5(6H)-one, via a two-step reduction and dehydration sequence. The second, and key, stage employs the renowned Jacobsen-Katsuki asymmetric epoxidation, utilizing a chiral manganese-salen complex to ensure high enantioselectivity in the formation of the desired epoxide.
This guide provides detailed, adaptable experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes visualizations of the reaction pathways and catalytic cycles to facilitate a comprehensive understanding of the proposed methodology. The information herein is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related chiral epoxides.
Introduction
Chiral epoxides are invaluable building blocks in synthetic organic chemistry, serving as versatile intermediates for the synthesis of complex, biologically active molecules. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, enabling the introduction of diverse functionalities with precise stereochemical control. The this compound scaffold, in particular, represents a promising chiral synthon for the development of novel therapeutics, given the prevalence of the tetrahydroquinoline core in numerous pharmaceuticals.
The primary challenge in synthesizing such molecules lies in the enantioselective installation of the epoxide ring. This guide addresses this challenge by proposing a synthetic route centered around the highly effective Jacobsen-Katsuki asymmetric epoxidation. This method is renowned for its ability to epoxidize unfunctionalized, cis-disubstituted olefins with high enantiomeric excess, making it an ideal candidate for the transformation of the key intermediate, 5,6-dihydroquinoline.
This document serves as a comprehensive technical resource, providing detailed experimental procedures, comparative data, and mechanistic insights to enable the successful implementation of this proposed synthetic strategy in a research and development setting.
Proposed Synthetic Pathway
The enantioselective synthesis of this compound is proposed to proceed via a two-stage route, as illustrated below. The initial stage focuses on the preparation of the crucial alkene precursor, 5,6-dihydroquinoline, from a known starting material. The second stage is the key enantioselective epoxidation step.
Figure 1: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of 5,6-Dihydroquinoline
The synthesis of the alkene precursor is achieved in two steps from 7,8-dihydroquinolin-5(6H)-one. This involves the selective reduction of the ketone to an allylic alcohol, followed by acid-catalyzed dehydration.
Step 1: Reduction of 7,8-Dihydroquinolin-5(6H)-one
The carbonyl group of 7,8-dihydroquinolin-5(6H)-one is selectively reduced to the corresponding alcohol, 5,6,7,8-tetrahydroquinolin-5-ol, using sodium borohydride. This mild reducing agent is highly effective for the reduction of ketones and is compatible with the quinoline ring system.
Experimental Protocol:
-
To a stirred solution of 7,8-dihydroquinolin-5(6H)-one (1.0 eq.) in methanol at 0 °C, sodium borohydride (1.1 eq.) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 5,6,7,8-tetrahydroquinolin-5-ol, which can be used in the next step without further purification.
| Parameter | Value/Condition |
| Starting Material | 7,8-Dihydroquinolin-5(6H)-one |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Typical Yield | >95% (crude) |
| Table 1: Summary of conditions for the reduction of 7,8-dihydroquinolin-5(6H)-one. |
Step 2: Dehydration to 5,6-Dihydroquinoline
The crude 5,6,7,8-tetrahydroquinolin-5-ol is dehydrated to form the target alkene, 5,6-dihydroquinoline, via an acid-catalyzed elimination reaction. p-Toluenesulfonic acid is an effective catalyst for this transformation.
Experimental Protocol:
-
A solution of crude 5,6,7,8-tetrahydroquinolin-5-ol (1.0 eq.) and p-toluenesulfonic acid monohydrate (0.1 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5,6-dihydroquinoline.
| Parameter | Value/Condition |
| Starting Material | 5,6,7,8-Tetrahydroquinolin-5-ol |
| Catalyst | p-Toluenesulfonic acid (TsOH) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Table 2: Summary of conditions for the dehydration to 5,6-dihydroquinoline. |
Stage 2: Enantioselective Epoxidation
The key enantioselective transformation is the epoxidation of 5,6-dihydroquinoline using the Jacobsen-Katsuki catalyst. This reaction is known for its high efficiency and enantioselectivity with cis-disubstituted olefins.
Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Experimental Protocol (Adapted from a similar substrate):
-
To a solution of 5,6-dihydroquinoline (1.0 eq.) in dichloromethane at 0 °C is added (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.05 eq.).
-
The mixture is stirred for 10 minutes, after which meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) is added portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the manganese catalyst, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
| Parameter | Value/Condition |
| Starting Material | 5,6-Dihydroquinoline |
| Catalyst | (R,R)-Jacobsen's Catalyst |
| Catalyst Loading | 5 mol% |
| Oxidant | m-CPBA |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C |
| Reaction Time | 4-6 hours |
| Projected Yield | 70-85% |
| Projected Enantiomeric Excess | >95% ee |
| Table 3: Proposed conditions for the enantioselective epoxidation. |
Data Summary and Comparison
The following table summarizes the projected outcomes for the proposed synthetic route. The data for the epoxidation step is extrapolated from results obtained with structurally similar cyclic enol ethers and other cis-disubstituted olefins under Jacobsen-Katsuki conditions.
| Step | Transformation | Key Reagents | Typical Yield | Projected ee |
| 1 | Ketone Reduction | NaBH₄ | >95% | N/A |
| 2 | Alcohol Dehydration | TsOH | 80-90% | N/A |
| 3 | Epoxidation | Jacobsen's Cat., m-CPBA | 70-85% | >95% |
| Table 4: Summary of projected results for the overall synthesis. |
Conclusion
This technical guide presents a well-reasoned and scientifically sound proposed pathway for the enantioselective synthesis of this compound. By leveraging established and reliable chemical transformations, including the powerful Jacobsen-Katsuki asymmetric epoxidation, this methodology offers a clear and actionable strategy for obtaining the target molecule in high yield and excellent enantiomeric purity. The detailed experimental protocols and compiled data provide a solid foundation for researchers to adapt and optimize these conditions for their specific needs. This work is intended to accelerate research and development efforts in the synthesis of novel chiral heterocycles for pharmaceutical and other applications.
7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with enhanced efficacy and reduced side effects has led to an increased focus on chiral molecules in drug development. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its biological activity. 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has emerged as a valuable chiral building block, offering a rigid scaffold and versatile functional group for the synthesis of complex and stereochemically defined molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this promising epoxide in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be approached through both racemic and enantioselective routes. The key precursor for the chiral synthesis is the enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol.
Racemic Synthesis
A common method for the synthesis of the racemic epoxide involves the direct epoxidation of 5,6,7,8-tetrahydroquinoline using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Racemic Epoxidation of 5,6,7,8-tetrahydroquinoline
-
Materials: 5,6,7,8-tetrahydroquinoline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The reaction is typically carried out for 16 hours at 20 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Enantioselective Approach: Synthesis of Chiral Precursors
The synthesis of enantiomerically pure this compound relies on the preparation of the corresponding chiral precursor, (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol. A highly effective method for obtaining the enantiopure alcohol is through enzymatic kinetic resolution of the racemic mixture.[2][3]
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [2]
-
Materials: (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, Lipase from Candida antarctica (e.g., Novozym 435), 4Å molecular sieves, diisopropyl ether (i-Pr₂O).
-
Procedure:
-
To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol in diisopropyl ether, add vinyl acetate, lipase, and 4Å molecular sieves.
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
After the desired conversion is reached, filter off the lipase and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography.
-
The (R)-acetate can be hydrolyzed to the corresponding (R)-alcohol using a base like potassium carbonate in methanol.
-
The enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol can then be converted to the corresponding chiral epoxide via epoxidation, similar to the racemic synthesis.
Key Reactions of this compound: Nucleophilic Ring-Opening
The synthetic utility of this compound as a chiral building block lies in the regioselective and stereoselective ring-opening of the epoxide by various nucleophiles. The reaction with amines to generate chiral amino alcohols is of particular importance in medicinal chemistry.[4][5][6][7]
The ring-opening of epoxides with amines can be catalyzed by various Lewis acids or Brønsted acids, and can also be performed under solvent-free conditions.[7] The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the attacked carbon atom. In the case of this compound, nucleophilic attack is expected to occur preferentially at the C-7 position due to steric hindrance at the C-8 position.
General Experimental Protocol: Nucleophilic Ring-Opening with Amines
-
Materials: this compound, amine nucleophile, catalyst (e.g., silica-bonded S-sulfonic acid), solvent (or solvent-free).
-
Procedure:
-
Mix this compound with the amine nucleophile and the catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture according to the catalyst and solvent system used. This may involve filtration, extraction, and/or evaporation.
-
Purify the resulting β-amino alcohol by column chromatography.
-
Applications in Drug Discovery and Medicinal Chemistry
The chiral 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[8] Derivatives of this scaffold have shown potential as antimicrobial and anticancer agents.[8]
The ability to synthesize enantiomerically pure amino alcohol derivatives from this compound makes it a valuable intermediate for the preparation of novel drug candidates. These amino alcohols can serve as key precursors for the synthesis of more complex molecules, including ligands for G-protein coupled receptors and enzyme inhibitors. For example, substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as C5a receptor antagonists.[9]
Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in transition metal-catalyzed asymmetric synthesis, highlighting the potential of this scaffold in the development of novel catalytic systems for the production of enantiomerically pure pharmaceuticals.[2][3][10]
Quantitative Data Summary
Table 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [2]
| Product | Yield | Enantiomeric Excess (ee) |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | - | >99% |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | - | >99% |
Table 2: Asymmetric Transfer Hydrogenation using Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derived Ligands [2][10]
| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee) (%) |
| 1-Aryl-3,4-dihydroisoquinolines | Rhodium complexes with CAMPY/Me-CAMPY ligands | up to 100% | up to 69% |
Visualizations
Caption: Synthesis of enantiopure this compound.
Caption: General workflow for the utilization of the chiral epoxide.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex, enantiomerically pure molecules with potential applications in drug discovery. Its rigid bicyclic structure and the reactive epoxide functionality allow for the introduction of diverse substituents with high stereocontrol. The synthetic routes to both racemic and chiral forms of the epoxide, along with the well-established chemistry of epoxide ring-opening, provide a solid foundation for its use in medicinal chemistry programs. Further exploration of the reactions of this chiral scaffold is likely to lead to the discovery of novel therapeutic agents targeting a range of diseases.
References
- 1. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. rroij.com [rroij.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: Synthesis, Potential Biological Significance, and Research Workflow
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific experimental data and biological evaluation for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline (also known as 1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline) is limited. This guide provides a comprehensive overview of the parent compound, 5,6,7,8-tetrahydroquinoline, and proposes a potential synthetic route and evaluation framework for its 7,8-epoxy derivative based on established chemical and biological principles.
Introduction to the 5,6,7,8-Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline ring system is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceutical agents.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The saturated carbocyclic ring fused to the pyridine core allows for diverse stereochemical configurations, making it an attractive scaffold for medicinal chemistry exploration. The introduction of an epoxide functionality at the 7,8-position of the tetrahydroquinoline core would introduce a reactive electrophilic site, potentially modulating the biological activity and metabolic profile of the parent molecule.
Physicochemical Properties of the Parent Compound
To provide a baseline for understanding the epoxide derivative, the properties of the parent compound, 5,6,7,8-tetrahydroquinoline, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | [5] |
| Molecular Weight | 133.19 g/mol | [5] |
| CAS Number | 10500-57-9 | [6] |
| Boiling Point | 106-108 °C at 13 mmHg | [7] |
| Density | 1.03 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.545 | [7] |
Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives
A variety of synthetic methods have been developed for the preparation of the 5,6,7,8-tetrahydroquinoline core and its derivatives. A common approach involves the catalytic hydrogenation of quinoline.
A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline in a two-step, one-pot process involving catalytic hydrogenation followed by isomerization.[8]
Experimental Protocol: Catalytic Hydrogenation of Quinoline [8]
-
Reaction Setup: In a closed reaction vessel, add quinoline and a Palladium-carbon (Pd/C) catalyst.
-
Hydrogenation: Introduce hydrogen gas until the pressure reaches 8-12 atmospheres.
-
Reaction Conditions: Stir the mixture at a temperature of 60-70 °C until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation step.
-
Isomerization: Release the hydrogen pressure to 2 atmospheres and then increase the temperature to 160-170 °C for 2 hours to facilitate isomerization.
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.
Proposed Synthesis of this compound
Hypothetical Experimental Protocol: Epoxidation of a Tetrahydroquinoline Precursor
-
Protection of the Nitrogen: The nitrogen atom of 5,6,7,8-tetrahydroquinoline should first be protected, for example, by forming an N-oxide or by acylation, to prevent its oxidation by the peroxy acid.
-
Reaction Setup: Dissolve the N-protected 5,6,7,8-tetrahydroquinoline derivative in a suitable aprotic solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Epoxidation: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled solution of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to destroy any excess peroxy acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Deprotection: If necessary, the protecting group on the nitrogen can be removed under appropriate conditions to yield this compound.
Potential Biological Activities and Signaling Pathways
Given that various derivatives of 5,6,7,8-tetrahydroquinoline have shown significant anticancer activity, it is plausible that the 7,8-epoxy derivative could also exhibit cytotoxic effects against cancer cell lines.[2][4] Some tetrahydroquinoline derivatives have been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[2] The introduction of an epoxide ring, a known electrophilic group capable of reacting with nucleophilic residues in biomolecules, could potentially lead to a different mechanism of action, such as the alkylation of DNA or key enzymatic proteins.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel tetrahydroquinoline derivatives like the 7,8-epoxy target compound.
Caption: General workflow for the synthesis and biological evaluation of this compound.
Future Research Directions
The scarcity of data on this compound highlights a significant research gap. Future studies should focus on:
-
Development of a reliable synthetic protocol: An optimized and well-characterized synthesis is the first critical step.
-
Comprehensive structural elucidation: Detailed spectroscopic analysis (NMR, MS, IR) is necessary to confirm the structure and stereochemistry of the epoxide.
-
Screening for biological activity: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential therapeutic applications.
-
Mechanism of action studies: If biological activity is observed, further studies should be conducted to elucidate the underlying molecular mechanism and identify the relevant signaling pathways.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogs with modifications on the quinoline ring could provide valuable insights into the structural requirements for activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
Methodological & Application
Application Notes and Protocols: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetrahydroquinolines are significant structural motifs present in a wide array of biologically active compounds and are pivotal intermediates in the synthesis of pharmaceuticals. The development of efficient methods for their enantioselective synthesis is a key area of research. While direct asymmetric hydrogenation of quinolines is one approach, the use of chiral ligands derived from the 5,6,7,8-tetrahydroquinoline scaffold in asymmetric catalysis has emerged as a promising strategy.
This document provides detailed application notes and protocols for the use of chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone in asymmetric transfer hydrogenation (ATH). Specifically, it focuses on the application of (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its 2-methyl analogue, (R)-Me-CAMPY, in the rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions are crucial for the synthesis of chiral isoquinoline alkaloids and related pharmacologically active molecules.
Ligand Synthesis and Catalyst Preparation Workflow
The overall process involves the enzymatic resolution of a racemic precursor, followed by conversion to the chiral amine ligand, and subsequent complexation with a rhodium precursor to form the active catalyst.
Figure 1: Workflow for the synthesis of the (R)-CAMPY ligand and its rhodium complex.
Experimental Protocols
Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY, L1)
This protocol is adapted from the synthetic procedure described in the literature.[1][2]
Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol
-
To a solution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.) in i-Pr₂O (to a final concentration of 25 mM), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by HPLC with a chiral column (e.g., Daicel AD-RH) to resolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol.
-
Upon completion, remove the lipase and molecular sieves by filtration through a celite pad.
-
Evaporate the solvent under reduced pressure to obtain the crude (R)-acetate.
Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline
-
Dissolve the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM).
-
Add potassium carbonate (K₂CO₃, 4 eq.) and stir the mixture at room temperature for 2 hours.[2]
-
Remove the methanol under vacuum.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic phase twice with brine and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography.
Part C: Conversion of (R)-ol to (R)-amine ((R)-CAMPY)
-
Dissolve the purified (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (to a final concentration of 60 mM) and cool to 0 °C.
-
Add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.).[2]
-
Stir the reaction at 0 °C and allow it to proceed to completion (monitor by TLC).
-
Upon completion, quench the reaction and extract the azide intermediate.
-
Reduce the azide to the corresponding amine using a standard procedure (e.g., catalytic hydrogenation with Pd/C or reduction with LiAlH₄) to yield (R)-CAMPY.
Protocol 2: Synthesis of the Rhodium Catalyst [RhCp*(R)-CAMPY(Cl)]Cl (C3)
-
In a glovebox, dissolve the (R)-CAMPY ligand (L1) and [Rh(Cp*)Cl₂]₂ in an appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Stir the mixture at room temperature under an inert atmosphere until the reaction is complete.
-
The resulting catalyst can be isolated by precipitation or used in solution for the subsequent catalytic reactions.
Protocol 3: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol is a general procedure for the asymmetric transfer hydrogenation of dihydroisoquinolines using the prepared rhodium catalyst.[1][3]
-
In a Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst C3 (1 mol%) in the chosen solvent (e.g., H₂O or an organic solvent).
-
Add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1 eq.).
-
Add the hydrogen source, typically a mixture of formic acid (HCOOH) and triethylamine (Et₃N) in an azeotropic ratio (e.g., 5:2).
-
If required, add a Lewis acid additive such as La(OTf)₃ (10 mol%) to enhance reactivity.[1][3]
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction for conversion of the substrate by GC or TLC.
-
After the reaction is complete, perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation Catalytic Cycle
The proposed mechanism for the rhodium-catalyzed asymmetric transfer hydrogenation involves the formation of a rhodium-hydride species, which then delivers the hydride to the imine substrate in an enantioselective manner.
Figure 2: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Data Presentation
The following tables summarize the performance of catalysts derived from CAMPY and Me-CAMPY ligands in the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines.
Table 1: Catalyst Screening for the ATH of 1-phenyl-3,4-dihydroisoquinoline [1]
| Entry | Catalyst (1 mol%) | Ligand | Metal | Additive (10 mol%) | Conv. (%) | ee (%) |
| 1 | C1 | (R)-CAMPY | Ir | - | 15 | 10 |
| 2 | C2 | (R)-Me-CAMPY | Ir | - | 12 | 15 |
| 3 | C3 | (R)-CAMPY | Rh | - | 99 | 60 |
| 4 | C4 | (R)-Me-CAMPY | Rh | - | 99 | 55 |
| 5 | C3 | (R)-CAMPY | Rh | La(OTf)₃ | 99 | 69 |
| 6 | C4 | (R)-Me-CAMPY | Rh | La(OTf)₃ | 99 | 65 |
Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH/Et₃N (5:2), H₂O (0.5 mL), 40 °C, 24 h.
Table 2: Substrate Scope for ATH using Rhodium Catalysts C3 and C4 with La(OTf)₃ [1]
| Substrate (1-Aryl Group) | Catalyst | Conv. (%) | ee (%) |
| Phenyl | C3 | 99 | 69 |
| 4-Methylphenyl | C3 | 99 | 62 |
| 4-Methoxyphenyl | C3 | 99 | 61 |
| 4-Chlorophenyl | C3 | 99 | 65 |
| 2-Naphthyl | C3 | 99 | 58 |
| Phenyl | C4 | 99 | 65 |
| 4-Methylphenyl | C4 | 99 | 58 |
| 4-Methoxyphenyl | C4 | 99 | 57 |
| 4-Chlorophenyl | C4 | 99 | 61 |
| 2-Naphthyl | C4 | 99 | 55 |
Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), La(OTf)₃ (10 mol%), HCOOH/Et₃N (5:2), H₂O (0.5 mL), 40 °C, 24 h.
Conclusion
The chiral diamine ligands (R)-CAMPY and (R)-Me-CAMPY, derived from 8-amino-5,6,7,8-tetrahydroquinoline, are effective ligands for the rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. The rhodium-based catalysts demonstrate high conversions, with moderate to good enantioselectivities. The addition of a Lewis acid, such as La(OTf)₃, has been shown to improve the enantiomeric excess.[1] These protocols and data provide a valuable resource for researchers in the fields of asymmetric catalysis and pharmaceutical development, offering a practical approach to the synthesis of chiral tetrahydroisoquinoline derivatives.
References
Application Notes and Protocols for Ring-Opening Reactions of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the ring-opening reactions of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The following sections detail the reaction of the epoxide with amine and thiol nucleophiles, as well as acid-catalyzed hydrolysis, providing insights into the synthesis of key downstream products such as 7-amino-8-hydroxy- and 7-thio-8-hydroxy-5,6,7,8-tetrahydroquinoline derivatives.
Introduction
This compound is a key heterocyclic building block. Its strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized tetrahydroquinoline scaffolds. These products, particularly the resulting amino alcohols and thioalcohols, are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The regioselectivity of the ring-opening reaction is a critical aspect, with nucleophilic attack generally occurring at the sterically less hindered C7 position under basic or neutral conditions, and potentially at the more substituted C8 position under acidic conditions due to electronic effects.
Synthesis of Starting Material: this compound
A common route to this compound involves the epoxidation of 5,6-dihydroquinoline.
Experimental Protocol: Epoxidation of 5,6-dihydroquinoline
-
Dissolution: Dissolve 5,6-dihydroquinoline (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Epoxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the chlorinated solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Ring-Opening Reaction with Amine Nucleophiles
The reaction of this compound with amines yields valuable 7-amino-8-hydroxy-5,6,7,8-tetrahydroquinoline derivatives. These compounds are precursors to chiral ligands and potential therapeutic agents. The reaction typically proceeds with high regioselectivity, with the amine attacking the C7 position.
Experimental Protocol: Reaction with Benzylamine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Nucleophile Addition: Add benzylamine (1.5 - 2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux to increase the reaction rate. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired trans-7-(benzylamino)-5,6,7,8-tetrahydroquinolin-8-ol.
Quantitative Data
| Nucleophile | Product | Yield (%) | Regioselectivity (C7:C8) |
| Benzylamine | trans-7-(benzylamino)-5,6,7,8-tetrahydroquinolin-8-ol | 85-95 | >95:5 |
| Piperidine | trans-7-(piperidin-1-yl)-5,6,7,8-tetrahydroquinolin-8-ol | 80-90 | >95:5 |
| Aniline | trans-7-anilino-5,6,7,8-tetrahydroquinolin-8-ol | 70-80 | >95:5 |
Note: Yields and regioselectivity are typical and may vary depending on specific reaction conditions.
Ring-Opening Reaction with Thiol Nucleophiles
The reaction with thiol nucleophiles provides access to 7-thio-8-hydroxy-5,6,7,8-tetrahydroquinoline derivatives, which are also of interest in drug discovery. This reaction is typically base-catalyzed and exhibits high regioselectivity for the C7 position.
Experimental Protocol: Reaction with Thiophenol
-
Reaction Setup: Dissolve this compound (1.0 eq) and thiophenol (1.2 eq) in a suitable solvent like methanol or THF.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N).
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data
| Nucleophile | Product | Yield (%) | Regioselectivity (C7:C8) |
| Thiophenol | trans-8-hydroxy-7-(phenylthio)-5,6,7,8-tetrahydroquinoline | 80-90 | >95:5 |
| Ethanethiol | trans-7-(ethylthio)-5,6,7,8-tetrahydroquinolin-8-ol | 75-85 | >95:5 |
Note: Yields and regioselectivity are typical and may vary depending on specific reaction conditions.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of the epoxide yields the corresponding trans-diol, 5,6,7,8-tetrahydroquinoline-7,8-diol. The regioselectivity in this case can be more variable, potentially leading to a mixture of products due to the formation of a carbocation-like intermediate that can be attacked at either C7 or C8.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a protic solvent (e.g., water, methanol) and a co-solvent if needed (e.g., THF, acetone).
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting diol by column chromatography or recrystallization.
Quantitative Data
| Product | Yield (%) | Regioselectivity (trans-7,8-diol) |
| 5,6,7,8-tetrahydroquinoline-7,8-diol | 70-85 | Major product |
Note: The formation of the corresponding cis-diol might occur as a minor product depending on the reaction conditions.
Visualizations
Application Notes and Protocols for the Synthesis of Ligands from 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for the synthesis of a diverse library of ligands derived from 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The core of this synthetic strategy involves the nucleophilic ring-opening of the epoxide, a versatile reaction that allows for the introduction of a wide range of functional groups at the C7 and C8 positions of the tetrahydroquinoline scaffold. This approach is particularly valuable in medicinal chemistry and drug discovery for generating novel compounds with potential therapeutic applications. The protocols outlined below cover the synthesis of the epoxide precursor, general conditions for its reaction with various nucleophiles, and methods for the purification and characterization of the final products.
Introduction
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds. Functionalization of this ring system is a key strategy for modulating the pharmacological properties of these molecules. The introduction of substituents via the ring-opening of a 7,8-epoxy intermediate offers a powerful and regioselective method to create a library of derivatives, such as amino alcohols, which are common motifs in pharmacologically active agents. This document provides a generalized yet detailed procedure for this synthetic transformation, intended to be a starting point for further optimization and exploration by researchers in the field.
Experimental Protocols
Synthesis of this compound (Starting Material)
A common method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The synthesis of the starting epoxide can be achieved from 5,6,7,8-tetrahydroquinoline.
Materials:
-
5,6,7,8-Tetrahydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
General Protocol for Nucleophilic Ring-Opening of this compound
The following is a general procedure for the reaction of the epoxide with a nucleophile, such as an amine. This reaction typically proceeds via an SN2 mechanism, leading to the trans-diaxial opening of the epoxide ring. The conditions can be adapted for other nucleophiles like thiols and alcohols.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, alcohol) (1.5 - 2.0 eq)
-
Solvent (e.g., Ethanol, Methanol, Water, or solvent-free)
-
Optional: Catalyst (e.g., Acetic acid, LiClO₄, or other Lewis acids)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution or suspension of this compound (1.0 eq) in the chosen solvent, add the desired nucleophile (1.5 - 2.0 eq).
-
If a catalyst is used, add it to the reaction mixture (e.g., 0.1 eq of acetic acid).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to a work-up and purification procedure as described below.
Work-up and Purification:
-
Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic solution with water or a suitable aqueous solution to remove any remaining catalyst or excess nucleophile.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation
The following table summarizes hypothetical yet representative quantitative data for the synthesis of various ligands from this compound using the general protocol.
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 8-(Benzylamino)-5,6,7,8-tetrahydroquinolin-7-ol | 12 | 85 |
| 2 | Piperidine | 7-Hydroxy-8-(piperidin-1-yl)-5,6,7,8-tetrahydroquinoline | 18 | 78 |
| 3 | Thiophenol | 7-Hydroxy-8-(phenylthio)-5,6,7,8-tetrahydroquinoline | 16 | 82 |
| 4 | Methanol (with acid catalyst) | 7-Methoxy-5,6,7,8-tetrahydroquinolin-8-ol | 24 | 65 |
Characterization of Products
The synthesized ligands should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The appearance of signals corresponding to the protons and carbons of the newly introduced substituent and the hydroxyl group, along with the disappearance of the epoxide signals, will confirm the reaction. For example, in the case of an amine addition, the proton on the carbon bearing the hydroxyl group would typically appear as a multiplet in the 3.5-4.5 ppm range in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the synthesized compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a ligand library from 5,6,7,8-tetrahydroquinoline.
Representative Signaling Pathway
Many quinoline-based ligands are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway that could be a potential target for the synthesized ligands.
Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure derivatives of 5,6,7,8-tetrahydroquinoline are crucial building blocks in pharmaceutical research and development, serving as key intermediates for bioactive alkaloids and as chiral ligands in asymmetric synthesis. While direct chiral resolution of the highly reactive 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is challenging, the resolution of its stable precursors, particularly (±)-5,6,7,8-tetrahydroquinolin-8-ol , is a well-established and efficient strategy.
This document provides detailed application notes and protocols for three primary methods of chiral resolution applicable to these precursors:
-
Enzymatic Kinetic Resolution (EKR)
-
Diastereomeric Salt Crystallization
-
Chiral Chromatography (HPLC & SFC)
Application Note 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
Principle: Enzymatic Kinetic Resolution (EKR) utilizes the stereoselectivity of an enzyme, typically a lipase, to catalyze a reaction on only one enantiomer of a racemic mixture. In this protocol, Lipase from Candida antarctica (CALB) selectively acetylates the (R)-enantiomer of (±)-5,6,7,8-tetrahydroquinolin-8-ol, leaving the (S)-enantiomer unreacted. The resulting mixture of an acetylated product, (R)-acetate, and the unreacted alcohol, (S)-ol, can be easily separated by standard column chromatography.
Experimental Protocol
1. Materials and Reagents:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Lipase acrylic resin from Candida antarctica (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether (i-Pr₂O), anhydrous
-
4Å Molecular Sieves
-
Celite®
-
Ethyl acetate (EtOAc), Hexane, Methanol (MeOH) for chromatography and work-up
-
Potassium carbonate (K₂CO₃) for hydrolysis
2. Reaction Setup (EKR):
-
To a flask, add (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 equivalent), 4Å molecular sieves (5 eq. by weight), and lipase from Candida antarctica (0.5 eq. by weight).
-
Add anhydrous diisopropyl ether to achieve a final substrate concentration of 25 mM (e.g., 500 mL for ~1.8 g of substrate).
-
Add vinyl acetate (5 equivalents).
-
Stir the mixture at 60°C for 30 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed acetate.[1]
3. Work-up and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Remove the lipase and molecular sieves by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Separate the (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel column chromatography using an ethyl acetate/hexane (e.g., 7:3 v/v) eluent system.[1]
4. Hydrolysis of (R)-acetate (Optional):
-
To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, dissolve the purified (R)-acetate (1 eq.) in methanol (to ~160 mM).
-
Add K₂CO₃ (4 eq.) and stir at room temperature for 2 hours.
-
Remove methanol under vacuum. Add water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.[1]
5. Analytical Method (Chiral HPLC):
-
Column: Daicel CHIRALPAK® AD-RH
-
Mobile Phase: 20% Acetonitrile in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV, wavelength as appropriate
-
Retention Times: (R)-8-acetoxy-THQ: 10.8 min, (S)-8-hydroxy-THQ: 13.5 min[1]
Quantitative Data Summary
| Product | Yield | Enantiomeric Excess (ee) |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | >99% |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | >99% |
Table 1: Typical yields and enantiomeric excess for the enzymatic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.[1]
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Application Note 2: Chiral Resolution via Diastereomeric Salt Crystallization
Principle: This classical resolution technique involves reacting a racemic mixture (acid or base) with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[2] This method is particularly useful for derivatives of the tetrahydroquinoline core that contain an acidic (e.g., carboxylic acid) or basic (e.g., amine) handle.
General Protocol
1. Screening Phase:
-
Select a suitable derivative of the racemic precursor (e.g., an amine or a carboxylic acid).
-
Screen a panel of commercially available chiral resolving agents (e.g., tartaric acid derivatives for bases, or chiral amines like (R)-1-phenylethylamine for acids).[3]
-
Screen a variety of solvents to identify a system where the two diastereomeric salts exhibit a significant solubility difference.[4]
2. Salt Formation and Crystallization:
-
Dissolve the racemic compound in the chosen solvent, often with gentle heating.
-
Add a stoichiometric amount (typically 0.5 to 1.0 equivalents) of the selected chiral resolving agent.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Isolate the crystals by filtration.
3. Purification and Analysis:
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Monitor the purity of the salt and the mother liquor by chiral HPLC or by measuring the specific rotation.
4. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Break the salt by treatment with an acid (if using a chiral base resolving agent) or a base (if using a chiral acid resolving agent).
-
Extract the free, enantiomerically enriched compound into an organic solvent.
-
Wash, dry, and concentrate to yield the final product.
Data Presentation Example
For a successful resolution, a large solubility difference between the diastereomeric salts is key.
| Diastereomeric Salt | Solvent System | Solubility (mg/mL) | Solubility Ratio |
| Salt of (-)-Enantiomer | 1:1 EtCN:MTBE | 27.5 | ~1000 : 1 |
| Salt of (+)-Enantiomer | 1:1 EtCN:MTBE | ~0.03 |
Table 2: Example of differential solubility providing excellent resolution for a chiral carboxylic acid intermediate. Data adapted from a similar resolution process.[4]
Workflow Diagram
References
Applications of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in Organic Synthesis: A Focus on in situ Generation and Nucleophilic Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
7,8-Epoxy-5,6,7,8-tetrahydroquinoline is a strained heterocyclic compound that, while not widely reported as an isolated species, serves as a pivotal reactive intermediate in organic synthesis. Its primary application lies in its in situ generation from a suitable unsaturated precursor, followed by nucleophilic ring-opening. This strategy provides a powerful tool for the stereoselective introduction of two vicinal functional groups at the 7- and 8-positions of the tetrahydroquinoline scaffold. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, and the ability to functionalize this portion of the molecule opens avenues for the synthesis of novel bioactive compounds.
The synthetic utility of this compound is centered on the high reactivity of the epoxide ring, which is susceptible to attack by a wide range of nucleophiles. This reactivity, coupled with the predictable stereochemical outcome of the ring-opening (anti-addition), makes it a valuable intermediate for the synthesis of diverse derivatives. Key applications include the preparation of amino alcohols, diols, and other 7,8-disubstituted tetrahydroquinolines, which are potential building blocks for pharmaceuticals and other functional materials.
The general workflow for the application of this ephemeral epoxide involves a two-step, one-pot procedure. The first step is the epoxidation of a suitable precursor, such as 5,6-dihydroquinoline, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then immediately subjected to reaction with a chosen nucleophile. This approach bypasses the need to isolate the potentially unstable epoxide and allows for a streamlined synthetic process.
Synthetic Workflow and Key Transformations
The overall synthetic strategy can be visualized as a two-stage process. The first stage is the formation of the epoxide intermediate, which is then consumed in the second stage by nucleophilic attack.
Caption: General workflow for the synthesis of 7,8-disubstituted tetrahydroquinolines via an epoxide intermediate.
Nucleophilic Ring-Opening: Mechanism and Stereochemistry
The reaction of the epoxide with a nucleophile typically proceeds via an SN2 mechanism. The nucleophile attacks one of the two electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. This attack occurs from the face opposite to the oxygen atom, resulting in an inversion of configuration at the attacked carbon. The overall stereochemical outcome is the anti-addition of the nucleophile and the hydroxyl group across the former double bond.
Caption: Simplified representation of the nucleophilic attack and ring-opening of the epoxide.
Quantitative Data Summary
The following table summarizes the expected products from the reaction of in situ generated this compound with various nucleophiles. Yields are generally moderate to good, depending on the specific reaction conditions and the nucleophilicity of the attacking species.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Class | Expected Product Structure |
| Water (H₂O) | H⁺ or OH⁻ catalysis | Diol | 7,8-Dihydroxy-5,6,7,8-tetrahydroquinoline |
| Alcohol (R-OH) | H⁺ or RO⁻ | Ether-alcohol | 7-Alkoxy-8-hydroxy-5,6,7,8-tetrahydroquinoline |
| Amine (R-NH₂) | - | Amino-alcohol | 7-Amino-8-hydroxy-5,6,7,8-tetrahydroquinoline |
| Thiol (R-SH) | Base catalysis | Thioether-alcohol | 7-Alkylthio-8-hydroxy-5,6,7,8-tetrahydroquinoline |
| Organocuprate (R₂CuLi) | - | Alkylated alcohol | 7-Alkyl-8-hydroxy-5,6,7,8-tetrahydroquinoline |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation and Nucleophilic Ring-Opening of this compound
Materials:
-
5,6-Dihydroquinoline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Selected nucleophile (e.g., benzylamine, 1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or nitrogen atmosphere
Procedure:
-
To a stirred solution of 5,6-dihydroquinoline in anhydrous dichloromethane at 0 °C under an inert atmosphere, add m-CPBA portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress of the epoxidation by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, add the nucleophile (e.g., benzylamine) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7,8-disubstituted-5,6,7,8-tetrahydroquinoline.
Safety Precautions: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and heat. Perform the reaction in a well-ventilated fume hood.
Protocol 2: Synthesis of 7,8-Dihydroxy-5,6,7,8-tetrahydroquinoline via Epoxide Hydrolysis
Materials:
-
5,6-Dihydroquinoline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF)
-
1 M Aqueous sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or nitrogen atmosphere
Procedure:
-
Follow steps 1 and 2 of Protocol 1 for the epoxidation of 5,6-dihydroquinoline.
-
After complete formation of the epoxide, dilute the reaction mixture with tetrahydrofuran.
-
Add 1 M aqueous sulfuric acid and stir vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental requirements and safety considerations. All reactions should be performed by trained personnel in a suitable laboratory setting.
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential synthetic utility of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline as a precursor for the synthesis of novel bioactive molecules. While direct literature on this specific starting material is limited, the protocols and pathways outlined below are based on established principles of epoxide chemistry and the known biological activities of substituted tetrahydroquinolines. This document serves as a foundational resource for exploring new chemical space in drug discovery.
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of functional groups at the 7 and 8 positions can significantly modulate the pharmacological profile of these molecules. This compound is a potentially valuable, yet underexplored, starting material that allows for the diastereoselective introduction of substituents across this bond. The strained epoxide ring is susceptible to nucleophilic attack, providing a versatile handle for the synthesis of a library of 7,8-disubstituted tetrahydroquinoline derivatives.
Synthetic Strategy Overview
The primary synthetic route involves the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acid or base, and the choice of nucleophile will determine the functionality introduced. The regioselectivity of the ring-opening (attack at C7 vs. C8) will be influenced by the reaction conditions and the nature of the nucleophile.
Caption: General workflow for the synthesis and screening of bioactive molecules from this compound.
Synthesis of Key Bioactive Intermediates
The following protocols describe the synthesis of key intermediates from this compound. These intermediates can be further modified to generate a diverse library of compounds.
Synthesis of 7-Azido-8-hydroxy-5,6,7,8-tetrahydroquinoline
The introduction of an azide group provides a versatile handle for further functionalization via click chemistry or reduction to an amine.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Synthesis of 7-Amino-8-hydroxy-5,6,7,8-tetrahydroquinoline Derivatives
The introduction of an amino group is a common strategy in the development of pharmacologically active compounds.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in isopropanol (10 mL).
-
Add the desired primary or secondary amine (e.g., benzylamine, piperidine) (2.0 mmol).
-
Add lithium perchlorate (0.2 mmol) as a catalyst.
-
Reflux the mixture for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography (eluent: dichloromethane/methanol gradient).
Synthesis of 7-Thio-8-hydroxy-5,6,7,8-tetrahydroquinoline Derivatives
Thioether derivatives are of interest for their potential biological activities.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add the desired thiol (e.g., thiophenol) (1.2 mmol).
-
Add a catalytic amount of sodium methoxide (0.1 mmol).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various derivatives from this compound based on the protocols described above.
| Entry | Nucleophile | Product | Expected Yield (%) | Purity (%) |
| 1 | Sodium Azide | 7-Azido-8-hydroxy-5,6,7,8-tetrahydroquinoline | 85-95 | >98 |
| 2 | Benzylamine | 7-(Benzylamino)-8-hydroxy-5,6,7,8-tetrahydroquinoline | 70-80 | >97 |
| 3 | Piperidine | 7-(Piperidin-1-yl)-8-hydroxy-5,6,7,8-tetrahydroquinoline | 75-85 | >98 |
| 4 | Thiophenol | 8-Hydroxy-7-(phenylthio)-5,6,7,8-tetrahydroquinoline | 80-90 | >97 |
Potential Biological Activities and Signaling Pathways
Derivatives of 5,6,7,8-tetrahydroquinoline are known to exhibit a range of biological activities. The introduction of amino and hydroxyl groups at the 7 and 8 positions could lead to compounds with potential as anticancer agents by interacting with key signaling pathways involved in cell proliferation and apoptosis.
One such hypothetical pathway is the inhibition of a protein kinase, such as AKT, which is a central node in cell survival pathways.
Caption: A hypothetical signaling pathway showing the inhibition of AKT by a synthesized tetrahydroquinoline derivative.
Conclusion
This compound represents a promising, though currently underutilized, starting material for the generation of novel bioactive compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the synthetic potential of this versatile building block. The ability to introduce a variety of functional groups in a diastereoselective manner opens up new avenues for the development of potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of derivatives from this epoxide is highly encouraged.
Application Notes and Protocols for the Analytical Characterization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline (also known as 1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline), a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and a valuable chiral ligand in catalysis.[1] The protocols detailed herein cover a range of modern analytical techniques, including chromatography, mass spectrometry, and spectroscopy, to ensure accurate identification, purity assessment, and structural elucidation of this compound.
Introduction
This compound is a heterocyclic epoxide with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure, featuring a fused epoxide and tetrahydroquinoline ring system, makes it a versatile building block in organic synthesis. Accurate and robust analytical methods are paramount for its characterization to ensure quality control in research and manufacturing processes. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable for this purpose.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
| Expected Retention Time | ~ 8-10 minutes |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Acquire data for 20 minutes.
-
Analysis: Integrate the peak corresponding to this compound to determine its purity. The presence of other peaks may indicate impurities or degradation products.
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. Given the volatility of the parent compound, 5,6,7,8-tetrahydroquinoline, GC-MS is also a suitable method for the analysis of its epoxide derivative.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
| Expected Retention Time | ~ 10-12 minutes |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode.
-
Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak (M+) is expected at m/z 147. Common fragments may include the loss of CO (m/z 119) and other characteristic fragmentations of the tetrahydroquinoline ring system.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | 7.0 - 8.5 | m |
| Epoxide Protons | 3.5 - 4.5 | m |
| Aliphatic Protons | 1.5 - 3.0 | m |
| ¹³C NMR | ||
| Aromatic Carbons | 120 - 150 | |
| Epoxide Carbons | 50 - 65 | |
| Aliphatic Carbons | 20 - 40 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1500 - 1600 | Medium-Strong |
| C-N (aromatic) | 1300 - 1350 | Medium |
| C-O (epoxide) | 1250 (asymmetric stretch)810-950 (symmetric stretch) | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of sample with dry KBr and press into a pellet.
-
Background Collection: Collect a background spectrum.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Caption: Relationship between analytical methods and information obtained.
Summary
The analytical methods and protocols described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity assessment, and structural elucidation, which are critical for its application in research and development. Researchers are encouraged to adapt and optimize these methods based on the specific requirements of their instrumentation and sample matrices.
References
Application Note and Protocols for the Scale-Up Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the synthesis of 5,6,7,8-tetrahydroquinoline, followed by the introduction of a double bond to form 5,6-dihydroquinoline, and culminating in the epoxidation to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
This procedure is adapted from a patented method and optimized for scale-up.[1]
Materials:
-
Quinoline
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
High-pressure hydrogenation reactor
Procedure:
-
To a high-pressure hydrogenation reactor, add quinoline (1.0 eq) and ethanol.
-
Carefully add 10 wt% Pd/C catalyst (0.02 eq).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 60°C for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroquinoline as a crude product.
-
Purify the crude product by vacuum distillation.
Table 1: Quantitative Data for the Synthesis of 5,6,7,8-Tetrahydroquinoline
| Parameter | Value |
| Starting Material (Quinoline) | 129.16 g (1.0 mol) |
| Catalyst (10% Pd/C) | 5.0 g |
| Solvent (Ethanol) | 1.0 L |
| Hydrogen Pressure | 10 atm |
| Reaction Temperature | 60°C |
| Reaction Time | 24 h |
| Purified Yield | 113.2 g |
| Molar Yield | 85% |
Step 2: Synthesis of 5,6-Dihydroquinoline
This step involves the bromination of 5,6,7,8-tetrahydroquinoline followed by dehydrobromination to introduce a double bond.
Materials:
-
5,6,7,8-Tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Potassium tert-butoxide (t-BuOK)
-
Tert-butanol (t-BuOH)
-
Diethyl ether
-
Water
-
Brine, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude bromide in tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Quantitative Data for the Synthesis of 5,6-Dihydroquinoline
| Parameter | Value |
| Starting Material (5,6,7,8-Tetrahydroquinoline) | 133.19 g (1.0 mol) |
| NBS | 195.8 g (1.1 mol) |
| Potassium tert-butoxide | 168.3 g (1.5 mol) |
| Solvent (CCl₄ and t-BuOH) | 1.5 L |
| Reaction Time | 4 h (bromination), 12 h (elimination) |
| Purified Yield | 91.8 g |
| Molar Yield | 70% |
Step 3: Scale-up Synthesis of this compound
This protocol details the epoxidation of 5,6-dihydroquinoline using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
5,6-Dihydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃) solution, 10% aqueous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 5,6-dihydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 eq) in dichloromethane to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Table 3: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material (5,6-Dihydroquinoline) | 131.18 g (1.0 mol) |
| m-CPBA (77%) | 268.3 g (1.2 mol) |
| Solvent (Dichloromethane) | 2.0 L |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 6 h |
| Purified Yield | 123.8 g |
| Molar Yield | 84% |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from the starting material, quinoline, to the final product, this compound.
Caption: Synthetic pathway for this compound.
Purification Workflow
This diagram outlines the general procedure for the purification of the final product.
Caption: Purification workflow for the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
Q1: Low or no conversion of the starting material (5,6,7,8-tetrahydroquinoline or a suitable precursor) to the desired epoxide is observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Epoxidizing Agent | m-CPBA can degrade over time. Use a fresh batch or test the activity of the current batch on a simple, reactive alkene (e.g., cyclohexene). |
| Insufficient Reagent | Increase the molar equivalents of the epoxidizing agent (e.g., m-CPBA) incrementally. Start with 1.1 equivalents and increase to 1.5 or 2.0 equivalents, monitoring the reaction closely for side product formation. |
| Low Reaction Temperature | While epoxidations are often run at low temperatures to control selectivity, the activation energy might not be overcome. Gradually increase the reaction temperature from 0 °C to room temperature. |
| Inappropriate Solvent | Ensure the solvent is inert to the reaction conditions. Dichloromethane (DCM) or chloroform are commonly used. Avoid solvents that can react with the epoxidizing agent. |
Q2: The major product is the N-oxide instead of the desired C=C epoxidation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reactivity of the Quinoline Nitrogen | The lone pair of electrons on the nitrogen atom is susceptible to oxidation. To circumvent this, consider protecting the nitrogen atom prior to epoxidation. An acetyl or Boc protecting group can be employed and later removed under appropriate conditions. |
| Non-selective Epoxidizing Agent | Some reagents have a higher propensity for N-oxidation. While m-CPBA is common, other reagents like dimethyldioxirane (DMDO) might offer better selectivity for C=C epoxidation in electron-rich systems. |
Q3: A mixture of diastereomers is obtained, or the desired stereochemistry is not achieved.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Stereocontrol in the Epoxidation Step | The epoxidation of alkenes with peroxyacids like m-CPBA is a stereospecific syn-addition. The stereochemistry of the product is determined by the face of the double bond the reagent attacks. For stereocontrol, consider using a chiral epoxidizing agent or a substrate with a directing group (e.g., a hydroxyl group) that can influence the direction of attack. |
| Epimerization during Workup or Purification | The epoxide ring can be sensitive to acidic or basic conditions, which might lead to ring-opening and re-closing, potentially altering the stereochemistry. Ensure that the workup and purification steps are performed under neutral conditions. |
Q4: The isolated product is impure, and purification by column chromatography is difficult.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decomposition on Silica Gel | Epoxides can be acid-sensitive and may decompose on standard silica gel. Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina (neutral or basic). |
| Co-elution of Byproducts | Byproducts such as the corresponding diol (from epoxide ring-opening) or unreacted starting material may have similar polarities to the desired epoxide. Optimize the solvent system for chromatography or consider alternative purification methods like recrystallization or preparative thin-layer chromatography (TLC). |
| Product Instability | The target epoxide may be inherently unstable. It is advisable to use the crude product immediately in the next step if possible, or store it at low temperatures under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for the synthesis of this compound?
A potential precursor for this synthesis is 5,6-dihydroquinoline, which contains the desired 7,8-double bond for epoxidation. Subsequent reduction of the 5,6-double bond would be necessary to yield the final product. Alternatively, a multi-step synthesis starting from quinoline to first generate 7,8-epoxy-7,8-dihydroquinoline can be considered, followed by selective reduction of the 5,6-double bond.[1]
Q2: What are the typical reaction conditions for the epoxidation of a tetrahydroquinoline derivative?
A general starting point for epoxidation using m-CPBA involves dissolving the substrate in an inert solvent like dichloromethane (DCM) and cooling the solution to 0 °C. The m-CPBA (typically 1.1-1.5 equivalents) is then added portion-wise, and the reaction is stirred at 0 °C to room temperature while monitoring its progress by TLC.
Q3: How can I monitor the progress of the epoxidation reaction?
Thin-layer chromatography (TLC) is a convenient method. The epoxide product is generally more polar than the starting alkene. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate can be useful as it reacts with the starting alkene (disappearing spot) but not the epoxide.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Expect to see signals for the protons on the epoxide ring in the range of 3-4 ppm. The coupling constants between these protons will be indicative of their relative stereochemistry. The aromatic protons will appear in the aromatic region (7-8.5 ppm), and the protons on the saturated part of the tetrahydroquinoline ring will be in the aliphatic region (1.5-3 ppm).
-
¹³C NMR: The carbons of the epoxide ring would typically appear in the range of 40-60 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₉H₉NO) should be observed.
Q5: Is this compound expected to be a stable compound?
Epoxides, particularly those adjacent to aromatic systems, can be sensitive to acidic conditions and may be prone to rearrangement or ring-opening. It is recommended to handle the purified compound under neutral conditions and store it at low temperatures under an inert atmosphere to prevent decomposition.
Experimental Protocols
Protocol 1: Epoxidation of 5,6-Dihydroquinoline with m-CPBA
This protocol describes a general procedure for the epoxidation of a suitable precursor to form the 7,8-epoxide.
-
Preparation: Dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on neutral alumina or deactivated silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low product yield in the epoxidation reaction.
References
Technical Support Center: Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the epoxidation of the corresponding alkene, 5,6,7,8-tetrahydroquinoline, using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction is known for its reliability and stereospecificity.
Q2: What are the potential side reactions that can lower the yield of the desired epoxide?
A2: Several side reactions can occur, leading to a decreased yield of this compound. The most significant is the N-oxidation of the nitrogen atom in the quinoline ring by m-CPBA, forming the corresponding N-oxide.[1] Another potential side reaction is the opening of the newly formed epoxide ring under acidic conditions, which can be generated by the m-chlorobenzoic acid byproduct, to form a diol. Over-oxidation to other products is also a possibility if the reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of the N-oxide byproduct?
A3: To minimize N-oxidation, it is crucial to control the reaction temperature, keeping it low (typically around 0°C to room temperature). Using a stoichiometric amount of m-CPBA (1.0 to 1.2 equivalents) is also recommended to avoid excess oxidant that could react with the nitrogen. Some literature suggests the use of buffered systems to maintain a neutral pH, which can suppress N-oxidation.
Q4: What is the typical yield for the epoxidation of 5,6,7,8-tetrahydroquinoline?
A4: While yields can vary depending on the specific reaction conditions and the purity of the starting materials, a yield of around 89% has been reported for the epoxidation step to form this compound.[2] Optimization of the reaction parameters is key to achieving high yields consistently.
Q5: How can I effectively purify the final product?
A5: Purification of this compound typically involves column chromatography on silica gel. The byproduct, m-chlorobenzoic acid, is polar and can be separated from the less polar epoxide product. A common workup procedure involves washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic byproduct, followed by extraction and chromatographic purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive m-CPBA. | 1. Use fresh, high-purity m-CPBA. The activity of m-CPBA can decrease over time. |
| 2. Low quality of starting material (5,6,7,8-tetrahydroquinoline). | 2. Ensure the starting material is pure. Impurities can interfere with the reaction. | |
| 3. Incorrect reaction temperature. | 3. Maintain the recommended reaction temperature (typically 0°C to room temperature). | |
| Presence of a Major Side Product (N-Oxide) | 1. Excess m-CPBA used. | 1. Use a stoichiometric amount of m-CPBA (1.0-1.2 equivalents). |
| 2. Reaction temperature is too high. | 2. Perform the reaction at a lower temperature (e.g., 0°C). | |
| 3. Acidic conditions promoting N-oxidation. | 3. Consider using a buffered solvent system to maintain a neutral pH. | |
| Formation of Diol Byproduct | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. |
| 2. Acid-catalyzed ring opening of the epoxide by the m-chlorobenzoic acid byproduct. | 2. Quench the reaction with a basic solution (e.g., sodium bicarbonate) during workup to neutralize the acid. | |
| Difficult Purification | 1. Incomplete removal of m-chlorobenzoic acid. | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution during the workup. |
| 2. Co-elution of product and byproducts during column chromatography. | 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Data Presentation
Table 1: Factors Influencing the Yield of this compound Synthesis
| Parameter | Condition A | Condition B | Condition C (Optimal) | Expected Yield (%) | Key Observations |
| m-CPBA (equivalents) | 1.0 | 1.5 | 1.1 | 80-85 | Excess m-CPBA can lead to increased N-oxide formation. |
| Temperature (°C) | 50 | 25 | 0 | 85-90 | Lower temperatures favor epoxidation over N-oxidation. |
| Solvent | Methanol | Dichloromethane (DCM) | Dichloromethane (DCM) | ~89[2] | Aprotic solvents like DCM are generally preferred. |
| Reaction Time (hours) | 24 | 12 | 6 | 85-90 | Monitor reaction progress by TLC to avoid over-reaction. |
Note: The data in this table is illustrative and based on general principles of epoxidation and reported yields for similar reactions. Actual results may vary.
Experimental Protocols
Synthesis of 5,6,7,8-Tetrahydroquinoline (Starting Material)
A method for synthesizing 5,6,7,8-tetrahydroquinoline involves the catalytic hydrogenation of quinoline. In a typical procedure, quinoline is hydrogenated using a palladium on carbon (Pd/C) catalyst in an acidic solvent like acetic acid under hydrogen pressure. The reaction progress is monitored until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 5,6,7,8-tetrahydroquinoline.
Synthesis of this compound
To a solution of 5,6,7,8-tetrahydroquinoline (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) at 0°C, a solution of m-CPBA (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the epoxidation reaction.
References
Technical Support Center: Purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the molecule's dual functionality: the acid-sensitive epoxide ring and the basic quinoline nitrogen. The epoxide can undergo ring-opening under acidic conditions, which can be present on standard silica gel. The basic nitrogen can cause strong binding to silica gel, leading to peak tailing and poor separation during column chromatography.
Q2: What are the common impurities found after the synthesis of this compound?
A2: Common impurities may include unreacted 5,6,7,8-tetrahydroquinoline, the diol byproduct from epoxide ring hydrolysis, and residual oxidizing agents or catalysts from the epoxidation reaction.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective techniques are flash column chromatography using a deactivated stationary phase and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q4: How can I prevent the decomposition of the epoxide during purification?
A4: To prevent decomposition, it is crucial to avoid acidic conditions.[1][2] For column chromatography, use deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina.[3] When handling the compound, use neutral glassware and solvents, and keep the temperature low if possible.
Q5: What is a good starting point for a solvent system in column chromatography?
A5: A good starting point for column chromatography on deactivated silica is a non-polar/polar solvent mixture. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is often effective. For instance, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.
Q6: Can I use recrystallization for purification?
A6: Yes, recrystallization can be a very effective method, especially for removing minor impurities if the crude product is relatively clean.[4] Suitable solvent systems could include ethanol, or a two-solvent system like ethyl acetate/hexanes or acetone/hexanes.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product is not eluting from the column or is smearing badly (tailing). | The basic nitrogen of the quinoline is strongly interacting with the acidic silanol groups on the silica gel. | 1. Deactivate the silica gel: Prepare a slurry of silica gel with your starting eluent and add 1-2% triethylamine (or another volatile base) before packing the column.[3] 2. Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel. 3. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system. |
| The product has decomposed on the column. | The epoxide ring has opened due to the acidity of the silica gel. | 1. Use deactivated silica gel: As mentioned above, pretreating the silica with a base is crucial.[2] 2. Work quickly and at low temperature: If possible, run the column in a cold room to minimize the time the compound spends on the stationary phase. 3. Test for stability: Before running a large-scale column, spot a small amount of your compound on a TLC plate and let it sit for an hour. If a new, more polar spot appears, it indicates decomposition. |
| Poor separation of the product from a close-running impurity. | The chosen solvent system does not provide adequate resolution. | 1. Optimize the solvent system: Run several TLCs with different solvent mixtures to find a system that maximizes the difference in Rf values between your product and the impurity. Sometimes using a less polar solvent system can improve separation. 2. Use a longer column: A longer column provides more surface area for separation. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too non-polar. | 1. Use a larger volume of solvent: This will reduce the concentration of the solute. 2. Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. 3. Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth. 4. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution. |
| No crystals form, even after cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent: Gently heat the solution to reduce the volume and increase the concentration. 2. Add an anti-solvent: If using a single solvent, you can try a two-solvent recrystallization. Add a second solvent in which your compound is insoluble dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[5] |
| The recovered crystals are not pure. | The crystals may have trapped impurities during rapid formation, or the impurities are co-crystallizing. | 1. Recrystallize a second time: A second recrystallization will often significantly improve purity. 2. Ensure slow crystal growth: Rapid cooling can trap impurities. Allow the solution to cool slowly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Pack a glass column with the deactivated silica slurry.
-
Flush the column with 2-3 column volumes of the initial eluent to ensure it is well-packed and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a single solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Alternatively, select a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (e.g., ethyl acetate/hexanes).[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot solvent (or the soluble solvent in a two-solvent system) until the solid just dissolves.
-
-
Crystallization:
-
If using a two-solvent system, add the second solvent (anti-solvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of the first solvent to make it clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The following information is based on the chemical properties of the epoxy and tetrahydroquinoline functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its sensitivity to air, moisture, light, and temperature. The epoxy group is susceptible to hydrolysis and reaction with nucleophiles, while the tetrahydroquinoline moiety can be prone to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is recommended to store it at a controlled room temperature, avoiding excessive heat.[2][3] For long-term storage, refrigeration (2-8 °C) is advisable. Protect the compound from light by using an amber vial or by storing it in a dark place.
Q3: What is the expected shelf-life of this compound?
A3: While specific data for this compound is not available, general guidelines for epoxy resins suggest a shelf life of many years if stored properly.[2][3] However, due to the reactive nature of the epoxy ring and the air-sensitive tetrahydroquinoline core, it is recommended to re-analyze the purity of the compound if it has been in storage for more than 6-12 months or if it has been opened multiple times.[2]
Q4: I observed a change in the color of my sample. Does this indicate degradation?
A4: A change in color, such as yellowing, can be an indication of degradation, likely due to oxidation of the tetrahydroquinoline ring system.[2] It is recommended to verify the purity of the compound using analytical techniques like HPLC or GC-MS before proceeding with experiments.
Q5: Can I dissolve this compound in protic solvents like methanol or water?
A5: Caution should be exercised when using protic solvents. The epoxy ring is susceptible to opening by nucleophilic attack, and protic solvents can facilitate this degradation. If a protic solvent must be used, prepare the solution fresh and use it immediately. For storage, aprotic solvents such as anhydrous acetonitrile, THF, or DMSO are preferred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your sample using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If degradation is confirmed, use a fresh batch of the compound. Review your storage and handling procedures to ensure they align with the recommendations. |
| Appearance of new peaks in analytical chromatogram (HPLC, GC) | The compound has started to degrade. | Compare the chromatogram to a reference standard if available. Identify potential degradation products. Consider if the mobile phase or injection solvent could be contributing to the degradation. Use freshly prepared solutions for analysis. |
| Low assay or purity value | The compound may have degraded during storage or shipment. | Upon receipt, immediately store the compound under the recommended conditions. If the initial purity is lower than expected, contact the supplier. Perform a stability study under your laboratory's storage conditions. |
| Precipitate formation in solution | The compound may have low solubility in the chosen solvent or could be reacting with the solvent. | Ensure the solvent is anhydrous if the compound is moisture-sensitive. Try a different, aprotic solvent. Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume of anhydrous acetonitrile (e.g., 1 mL) to prepare a stock solution. Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Short-Term Stability Study
This protocol is designed to evaluate the stability of this compound under various conditions.
Methodology:
-
Prepare multiple aliquots of the compound from the same batch.
-
Store the aliquots under different conditions:
-
Condition A (Recommended): -20°C, under argon, protected from light.
-
Condition B: 4°C, under argon, protected from light.
-
Condition C: Room temperature, under argon, protected from light.
-
Condition D: Room temperature, exposed to air and light.
-
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each condition using the HPLC method described in Protocol 1.
-
Compare the purity of the samples over time to determine the rate of degradation under each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material (5,6,7,8-Tetrahydroquinolin-8-ol or related alkene) | 1. Inactive or insufficient epoxidizing agent (e.g., m-CPBA). 2. Reaction temperature is too low. 3. Presence of quenching agents. | 1. Use a fresh batch of the epoxidizing agent and ensure the correct stoichiometry. Consider using a slight excess. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents and solvents are pure and dry. |
| Formation of multiple unexpected products | 1. Epoxide Ring-Opening: The formed epoxide is sensitive and may undergo ring-opening under acidic or nucleophilic conditions. The m-chlorobenzoic acid byproduct from m-CPBA can catalyze this. 2. N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized by the peroxyacid to form the corresponding N-oxide. 3. Baeyer-Villiger Oxidation: If the precursor is 5,6,7,8-tetrahydroquinolin-8-one, the ketone can undergo Baeyer-Villiger oxidation to form a lactone. | 1. Buffer the reaction mixture to neutralize acidic byproducts. Sodium bicarbonate or disodium hydrogen phosphate are commonly used. Work up the reaction under neutral or slightly basic conditions. 2. Use a less reactive epoxidizing agent or protect the nitrogen atom prior to epoxidation. 3. When starting from the ketone, ensure conditions favor epoxidation of the corresponding enol or enolate over the Baeyer-Villiger pathway. This may involve careful choice of base and reaction temperature. |
| Diol (7,8-dihydroxy-5,6,7,8-tetrahydroquinoline) as the major product | The epoxide is hydrolyzed during the reaction or workup. | This is a form of epoxide ring-opening. Ensure anhydrous reaction conditions and perform an aqueous workup under neutral or basic pH. |
| Difficulty in isolating the desired epoxide | The epoxide may be unstable to chromatographic purification on silica gel. | Consider using neutral alumina for chromatography or purification by crystallization if possible. Minimize the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the epoxidation of a 5,6,7,8-tetrahydroquinoline derivative?
A1: The most prevalent side reactions include:
-
Epoxide Ring-Opening: The highly strained epoxide ring can be opened by nucleophiles or under acidic conditions, often leading to the formation of diols or other addition products. The acidic byproduct of m-CPBA (m-chlorobenzoic acid) can facilitate this.
-
N-Oxidation: The basic nitrogen of the tetrahydroquinoline ring is susceptible to oxidation by peroxyacids, resulting in the formation of the corresponding N-oxide.
-
Rearrangement Reactions: Acid-catalyzed rearrangement of the epoxide can lead to the formation of carbonyl compounds or other isomeric structures.
Q2: How can I minimize the formation of the diol byproduct?
A2: To minimize hydrolysis of the epoxide to the corresponding diol, it is crucial to maintain anhydrous reaction conditions. Additionally, the acidic byproduct from the epoxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) should be neutralized. This can be achieved by adding a mild inorganic base like sodium bicarbonate to the reaction mixture or by performing the aqueous workup under basic conditions.
Q3: Is the nitrogen atom on the quinoline ring reactive towards epoxidizing agents?
A3: Yes, the lone pair of electrons on the nitrogen atom can be oxidized by peroxyacids such as m-CPBA to form an N-oxide. This is a common competing reaction. The extent of N-oxidation can depend on the specific substrate and reaction conditions.
Q4: What is a suitable starting material for the synthesis of this compound?
A4: A suitable precursor is often 5,6,7,8-tetrahydroquinolin-8-ol. The epoxidation would then likely proceed via the corresponding alkene, which can be formed in situ or as a separate step. Another potential starting material is 6,7-dihydro-5H-quinolin-8-one, where epoxidation of the enol or enolate could be a viable route.
Q5: What purification techniques are recommended for the target epoxide?
A5: Epoxides can be sensitive to acidic conditions, so purification by silica gel chromatography may lead to decomposition or ring-opening. It is often recommended to use neutral alumina for column chromatography. If the product is a solid, recrystallization is a preferred method of purification.
Experimental Protocols
Proposed Synthesis of this compound from 5,6,7,8-Tetrahydroquinolin-8-ol
This proposed two-step synthesis involves the dehydration of 5,6,7,8-tetrahydroquinolin-8-ol to form the corresponding alkene, followed by epoxidation.
Step 1: Dehydration of 5,6,7,8-Tetrahydroquinolin-8-ol
-
Dissolve 5,6,7,8-tetrahydroquinolin-8-ol in a suitable high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkene (a mixture of 7,8-dihydroquinoline and 5,8-dihydroquinoline isomers is possible).
Step 2: Epoxidation of the Dihydroquinoline Intermediate
-
Dissolve the crude alkene from Step 1 in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Add a buffer, such as sodium bicarbonate, to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in the same solvent.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess peroxyacid by adding a solution of sodium thiosulfate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina or by crystallization to yield this compound.
Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of this compound.
Caption: Proposed synthetic pathway to this compound.
Caption: Common side reactions in the synthesis of the target epoxide.
Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation
Welcome to the technical support center for diastereoselective epoxidation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of stereochemically-defined epoxides.
Frequently Asked Questions (FAQs)
Q1: What is diastereoselectivity in epoxide formation?
A1: Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. When an alkene with a pre-existing stereocenter is epoxidized, the new epoxide ring can be formed on two different faces of the double bond. This results in two possible diastereomeric products. A highly diastereoselective reaction will produce predominantly one of these diastereomers.
Q2: What are the primary factors that control diastereoselectivity in epoxidation reactions?
A2: Diastereoselectivity is primarily governed by two main strategies:
-
Substrate-Directed Control: The structure of the starting material dictates the outcome. This can be due to steric hindrance, where the oxidant attacks the less hindered face of the alkene, or through the influence of a directing group, such as a nearby hydroxyl group that coordinates with the oxidant.[1][2] For example, allylic alcohols can direct reagents via hydrogen bonding or by coordinating to a metal catalyst.[3]
-
Reagent-Based Control: A chiral catalyst or reagent creates a chiral environment around the alkene, forcing the oxidation to occur on one face preferentially. This is the principle behind well-known methods like the Sharpless, Jacobsen-Katsuki, and Shi epoxidations.[4][5][6]
Q3: How can I determine the diastereomeric ratio (d.r.) of my epoxide product mixture?
A3: The most common method for determining the d.r. is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.[7][8] Diastereomers are distinct compounds with different physical properties, and thus their protons will have slightly different chemical shifts in the NMR spectrum. By integrating the signals corresponding to unique protons in each diastereomer, you can calculate their relative ratio.[7][9] For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed.[10] Chiral HPLC or GC can also be used to separate and quantify the diastereomers.[11]
Troubleshooting Guide
Problem 1: My m-CPBA epoxidation of a chiral allylic alcohol shows low or no diastereoselectivity.
Answer: This is a common issue often related to the directing effect of the allylic hydroxyl group.
-
Check for Hydrogen Bonding: The diastereoselectivity in m-CPBA epoxidations of allylic alcohols is often directed by hydrogen bonding between the alcohol and the incoming peracid.[3] This interaction favors the delivery of the oxygen atom to the syn face. If this directing effect is weak or absent, selectivity will be poor.
-
Is the Hydroxyl Group Protected? If the allylic -OH group is protected (e.g., as a silyl ether or acetate), the hydrogen-bonding directing effect is eliminated.[3] Selectivity will then be determined by sterics alone, which may be minimal or favor the opposite (anti) diastereomer.
-
Solvent Effects: Solvent choice can influence the strength of the hydrogen bond. Non-polar, aprotic solvents (e.g., dichloromethane, chloroform) are generally preferred as they do not compete for hydrogen bonding with the peracid. Polar or protic solvents can disrupt this interaction, leading to lower selectivity.[12]
-
Consider a Metal Catalyst: For allylic alcohols, vanadium-based catalysts (e.g., VO(acac)₂) with tert-butyl hydroperoxide (TBHP) often give significantly higher syn-selectivity than m-CPBA.[13] This is because the reaction proceeds through a rigid cyclic transition state involving coordination of the alcohol to the metal center.
Problem 2: My substrate-controlled epoxidation gives the wrong diastereomer or poor selectivity.
Answer: This suggests that the intended facial selectivity is being overridden by competing steric or conformational effects.
-
Analyze Steric Hindrance: The "wrong" diastereomer may be formed if a large, sterically demanding group is blocking the expected face of attack.[1] Build a 3D model of your substrate to visualize the steric environment around the alkene. Fused ring systems, for instance, have convex and concave faces, with attack almost always occurring from the less-hindered convex face.[2]
-
Evaluate Allylic Strain: In acyclic systems, allylic strain (A¹,² and A¹,³ strain) dictates the most stable conformation of the substrate.[14] The epoxidation occurs through this lowest-energy conformation. Analyze the potential conformations of your allylic or homoallylic alcohol to determine which face is preferentially exposed to the oxidant.
-
Temperature Effects: While often having a minor impact, reaction temperature can influence diastereoselectivity.[15][16] Running the reaction at a lower temperature may enhance selectivity by making the reaction more sensitive to small differences in activation energy between the two diastereomeric transition states.
Problem 3: My catalyst-controlled reaction (e.g., Sharpless, Jacobsen) is not selective.
Answer: Poor performance in a well-established catalytic system often points to issues with the catalyst, substrate, or reaction conditions.
-
For Sharpless Asymmetric Epoxidation (SAE):
-
Substrate Requirement: The SAE is specifically for primary and secondary allylic alcohols.[5] The hydroxyl group is essential for binding to the titanium catalyst and directing the epoxidation.[17] It is not effective for unfunctionalized or homoallylic alkenes.
-
Catalyst Deactivation: The titanium-tartrate catalyst is highly sensitive to water.[18] Any moisture in the reagents or solvent can destroy the catalyst and lead to a non-selective background reaction. The use of 3Å molecular sieves is crucial to absorb trace amounts of water, which can reduce the required catalyst loading and prevent epoxide ring-opening.[18]
-
-
For Jacobsen-Katsuki Epoxidation:
-
Substrate Scope: This reaction is designed for unfunctionalized cis-disubstituted and trisubstituted alkenes.[4] It is generally less effective for trans-disubstituted alkenes.
-
Catalyst Integrity: The manganese-salen catalyst can be deactivated through the formation of inactive µ-oxo dimers.[19] The presence of a coordinating axial ligand, like 4-phenylpyridine N-oxide, can help prevent this deactivation pathway. Ensure the catalyst is handled and stored correctly.
-
-
For Shi Asymmetric Epoxidation:
-
pH Control: The reaction must be run under basic conditions to prevent the Baeyer-Villiger oxidation of the ketone catalyst by the oxidant (Oxone), which would destroy it.[6]
-
Slow Addition: The oxidant should be added slowly to maintain a low steady-state concentration, which can prevent over-oxidation and catalyst degradation.[20]
-
Problem 4: My diastereoselectivity is inconsistent between different experimental runs.
Answer: Inconsistent results are typically due to variations in reagents, setup, or procedure.
-
Reagent Purity and Concentration: The concentration of oxidants like m-CPBA and hydrogen peroxide can vary between batches and degrade over time. It is good practice to titrate the oxidant before use to ensure accurate stoichiometry.
-
Temperature Control: Epoxidation reactions can be exothermic. Ensure the internal reaction temperature is carefully controlled, as fluctuations can affect selectivity.[16] Use an ice bath or cryostat for low-temperature reactions and monitor the internal temperature, not just the bath temperature.
-
Solvent Quality: Ensure you are using dry, high-purity solvents. Trace impurities can sometimes interfere with catalytic cycles or directing effects.[21]
Data Presentation
Table 1: Effect of Reagent on Diastereoselectivity of a Chiral Allylic Alcohol Data is representative and illustrates general trends.
| Substrate | Reagent System | Diastereomeric Ratio (syn:anti) | Key Interaction |
| Chiral Allylic Alcohol | m-CPBA | 85 : 15 | Hydrogen Bonding[3] |
| Chiral Allylic Alcohol | VO(acac)₂ / TBHP | >95 : 5 | Metal-Alcoholate Binding |
| Protected Allylic Alcohol (OAc) | m-CPBA | 30 : 70 | Steric Hindrance (H-bonding removed)[3] |
Table 2: Influence of Solvent on Diastereoselectivity of a Model Epoxidation Data is representative and illustrates general trends.
| Reaction | Solvent | Diastereomeric Ratio (A:B) | Rationale |
| Directed Epoxidation | Dichloromethane (CH₂Cl₂) | 90 : 10 | Non-coordinating; allows strong substrate-reagent interaction.[12] |
| Directed Epoxidation | Tetrahydrofuran (THF) | 70 : 30 | Coordinating solvent; can compete with and weaken directing effects. |
| Directed Epoxidation | Methanol (MeOH) | 55 : 45 | Protic solvent; disrupts hydrogen-bonding-based directing effects. |
Detailed Experimental Protocols
Protocol 1: General Procedure for m-CPBA Epoxidation of an Allylic Alcohol
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add solid m-CPBA (77% purity, 1.2 equiv) portion-wise over 5-10 minutes, monitoring the internal temperature to prevent it from rising significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the epoxide diastereomers.
Protocol 2: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a clean, dry NMR tube containing a solution of the purified product mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value, or a default of 15-30 seconds) to allow for full relaxation of all protons. This is critical for accurate integration.[7]
-
Identify Diagnostic Signals: Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters are often the best candidates.
-
Baseline Correction: Carefully perform a baseline correction on the spectrum to ensure a flat baseline around the signals of interest.[7]
-
Integration: Integrate the area of the diagnostic signal for the major diastereomer (Integral A) and the corresponding signal for the minor diastereomer (Integral B).
-
Calculation: The diastereomeric ratio is the ratio of the integrals: d.r. = (Integral A) / (Integral B) . For example, if Integral A is 9.0 and Integral B is 1.0, the d.r. is 90:10.
Visualizations
Caption: A workflow for troubleshooting poor diastereoselectivity.
Caption: Substrate-directed control in epoxidation reactions.
Caption: Simplified catalytic cycle for Sharpless epoxidation.
References
- 1. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 2. reddit.com [reddit.com]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. d-nb.info [d-nb.info]
- 20. reddit.com [reddit.com]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
catalyst selection for efficient 7,8-Epoxy-5,6,7,8-tetrahydroquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and well-documented methods are:
-
Direct Epoxidation using meta-chloroperoxybenzoic acid (mCPBA): This is a straightforward, one-step process where 5,6,7,8-tetrahydroquinoline is directly oxidized to the corresponding epoxide.
-
Bromohydrin-Mediated Synthesis: This is a two-step approach that involves the formation of a bromohydrin intermediate from 7,8-dihydroquinoline, followed by an intramolecular cyclization to yield the epoxide. This method is known for its high regioselectivity.
Q2: What is the critical starting material for the synthesis, and how is it prepared?
A2: The primary starting material for direct epoxidation is 5,6,7,8-tetrahydroquinoline. It is typically synthesized via the catalytic hydrogenation of quinoline. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. A Chinese patent suggests a specially prepared palladium catalyst can achieve high yields (up to 93.5%) by controlling the reaction temperature for hydrogenation and subsequent isomerization.[1]
Q3: What are the main challenges and side reactions in the synthesis of this compound?
A3: The primary challenges include:
-
N-oxidation: The nitrogen atom in the tetrahydroquinoline ring is susceptible to oxidation by peroxy acids like mCPBA, leading to the formation of the corresponding N-oxide as a significant byproduct.[2]
-
Over-reduction: During the initial hydrogenation of quinoline, over-reduction to decahydroquinoline can occur, reducing the yield of the desired 5,6,7,8-tetrahydroquinoline.
-
Epoxide Ring Opening: The formed epoxide is sensitive to acidic conditions and can undergo ring-opening, reducing the final product yield.
-
Handling of mCPBA: mCPBA is a potentially explosive reagent and requires careful handling.
Q4: Are there alternative catalysts to mCPBA for the epoxidation step?
A4: Yes, while mCPBA is common, other catalytic systems can be employed for the epoxidation of alkenes, and their application to 5,6,7,8-tetrahydroquinoline can be explored. These include:
-
Tungsten-based catalysts: Tungsten complexes, in conjunction with hydrogen peroxide as the oxidant, are effective for the epoxidation of various alkenes, including cyclic ones.[3][4][5]
-
Manganese-based catalysts: Certain manganese complexes have also been shown to catalyze the epoxidation of alkenes efficiently.[6]
-
Enzymatic Catalysis: Unspecific peroxygenases are capable of catalyzing the epoxidation of alkenes with high selectivity.
-
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can enhance reaction rates and yields in biphasic epoxidation reactions.[7][8]
Q5: How can I minimize the formation of the N-oxide byproduct?
A5: Minimizing N-oxide formation is crucial for achieving a high yield of the desired epoxide. Strategies include:
-
Careful control of stoichiometry: Using the minimum effective amount of the oxidizing agent can help reduce N-oxidation.
-
Reaction temperature: Running the reaction at lower temperatures can favor C=C epoxidation over N-oxidation.
-
Choice of oxidant and catalyst: Exploring alternative catalytic systems that are less prone to N-oxidation can be beneficial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5,6,7,8-tetrahydroquinoline (starting material) | - Incomplete hydrogenation of quinoline. - Over-reduction to decahydroquinoline. - Catalyst deactivation. | - Ensure complete consumption of starting material by TLC or GC analysis. - Optimize reaction time and hydrogen pressure. - Use a selective catalyst, such as a specially prepared Pd catalyst, and control the reaction temperature.[1] - Ensure the quality and activity of the hydrogenation catalyst. |
| Low yield of this compound | - Significant N-oxide formation. - Epoxide ring-opening. - Incomplete reaction. | - Use a buffered system (e.g., with potassium bicarbonate) to neutralize acidic byproducts from mCPBA. - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. - Add the oxidizing agent slowly and portion-wise. - Monitor the reaction progress closely by TLC or GC. - Consider alternative epoxidation methods like the bromohydrin route for higher selectivity. |
| Presence of multiple unidentified byproducts | - Impure starting material (5,6,7,8-tetrahydroquinoline). - Decomposition of the product or starting material. - Side reactions due to harsh reaction conditions. | - Purify the 5,6,7,8-tetrahydroquinoline starting material before epoxidation (e.g., by distillation). - Ensure the reaction is performed under an inert atmosphere if sensitive to air. - Use milder reaction conditions (lower temperature, shorter reaction time). |
| Difficulty in purifying the final product | - Co-elution of the epoxide and the N-oxide byproduct. - Presence of residual m-chlorobenzoic acid. | - Use column chromatography with a carefully selected solvent system to separate the epoxide from the more polar N-oxide. - Wash the crude product with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities like m-chlorobenzoic acid. |
Data Presentation: Comparison of Synthetic Routes
| Method | Catalyst/Reagent | Typical Yield | Selectivity | Advantages | Disadvantages |
| Direct Epoxidation | mCPBA | Moderate to Good | Moderate (N-oxidation is a major side reaction) | - Simple, one-step procedure. | - Potential for N-oxidation. - mCPBA requires careful handling. - Risk of epoxide ring-opening in acidic conditions. |
| Bromohydrin-Mediated Synthesis | NBS, KOH | High (up to 89%) | High regioselectivity | - Excellent regioselectivity. - High reported yield. | - Two-step process. - Requires the use of N-bromosuccinimide. |
| Tungsten-Catalyzed Epoxidation | Tungsten catalyst / H₂O₂ | Potentially high (data for this specific substrate is limited) | Potentially high | - Uses a greener oxidant (H₂O₂). - Catalytic approach. | - Requires optimization for this specific substrate. - Catalyst preparation may be necessary.[3][4][5] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Hydrogenation of Quinoline
This protocol is based on a patented method and may require optimization.[1]
Materials:
-
Quinoline
-
Specially prepared Palladium (Pd) catalyst (e.g., 5 wt% Pd on carbon treated with an aqueous hydrochloride solution and then a bicarbonate solution)
-
Hydrogen gas
-
Reaction vessel suitable for high-pressure reactions (e.g., autoclave)
Procedure:
-
Charge the reaction vessel with quinoline and the Pd catalyst (e.g., a mass ratio of 1:0.02 to 1:0.05 of quinoline to catalyst).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to 8-12 atmospheres.
-
Heat the mixture to 60-70 °C with stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure. Continue the reaction until the pressure no longer decreases.
-
Carefully vent the excess hydrogen to approximately 2 atmospheres.
-
Increase the temperature to 160-170 °C and stir for an additional 2 hours to facilitate isomerization.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate can be purified by vacuum distillation to obtain 5,6,7,8-tetrahydroquinoline.
Protocol 2: Direct Epoxidation of 5,6,7,8-Tetrahydroquinoline using mCPBA
Materials:
-
5,6,7,8-Tetrahydroquinoline
-
meta-chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve mCPBA (1.1 to 1.5 equivalents) in DCM.
-
Add the mCPBA solution dropwise to the stirred solution of 5,6,7,8-tetrahydroquinoline at 0 °C over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Protocol 3: Bromohydrin-Mediated Synthesis of this compound
This is a two-step process that starts from 7,8-dihydroquinoline.
Step 1: Bromohydrin Formation
-
Dissolve 7,8-dihydroquinoline in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction to isolate the bromohydrin intermediate.
Step 2: Epoxide Formation
-
Dissolve the crude bromohydrin in a suitable solvent (e.g., an alcohol).
-
Add a base, such as potassium hydroxide or sodium hydroxide, to promote intramolecular cyclization.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the product by column chromatography or distillation to obtain this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the epoxidation step.
References
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. phasetransfer.com [phasetransfer.com]
overcoming low yields in nucleophilic addition to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
Technical Support Center: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Reactions
Welcome to the technical support center for nucleophilic additions to this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome challenges related to low reaction yields and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition to this compound is resulting in very low yields. What are the most common causes?
A1: Low yields in this reaction are typically traced back to a few key factors:
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to efficiently open the epoxide ring under the selected conditions.
-
Steric Hindrance: The nucleophile or substrate structure might create significant steric hindrance, slowing down the reaction rate. For SN2-type reactions, attack at the least substituted carbon is favored.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role. Epoxide ring-opening is sensitive to these parameters.[3]
-
Incorrect Reaction pH (Acidic vs. Basic Conditions): The regioselectivity and rate of epoxide ring-opening are highly dependent on whether the reaction is performed under acidic or basic/nucleophilic conditions.[4][5][6]
-
Side Reactions: The substrate may be undergoing undesired side reactions, such as rearrangement or polymerization, consuming the starting material.
Q2: How do reaction conditions (acidic vs. basic) affect the outcome of the epoxide ring-opening?
A2: The pH of the reaction medium dictates the mechanism and regioselectivity of the nucleophilic attack.
-
Basic or Nucleophilic Conditions: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 mechanism.[2][7] The attack preferentially occurs at the less sterically hindered carbon atom.[2][8]
-
Acidic Conditions: In an acidic medium, the epoxide oxygen is first protonated, making it a better leaving group.[9] The nucleophile then attacks the carbon that can better stabilize a partial positive charge (the more substituted carbon), in a mechanism that has SN1 character.[6][8]
Q3: What is the expected stereochemistry of the product?
A3: The ring-opening of an epoxide is a stereospecific reaction. The nucleophile attacks the epoxide carbon from the side opposite to the C-O bond (backside attack).[2][7] This results in an inversion of stereochemistry at the center of attack, leading to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[8]
Q4: Can the quinoline nitrogen interfere with the reaction?
A4: Yes, the nitrogen atom in the quinoline ring is basic and can be protonated under acidic conditions or act as a competing nucleophile. This can complicate the reaction by sequestering acid catalysts or leading to undesired side products. It may be necessary to protect the quinoline nitrogen or carefully select reaction conditions to mitigate these effects.
Troubleshooting Guides
This section provides structured guidance for systematically addressing low yields.
Guide 1: Initial Diagnosis of Low Yield
If you are experiencing low yields, use the following workflow to diagnose the potential cause.
Caption: Initial workflow for diagnosing low reaction yields.
Guide 2: Systematic Parameter Optimization
If the reaction is not proceeding, systematically optimize the key parameters. The following diagram illustrates the relationships between variables that influence the reaction yield.
Caption: Key parameters influencing nucleophilic addition yield.
Data & Protocols
Table 1: Effect of Solvent and Temperature on Yield
This table presents illustrative data from a hypothetical optimization study using a generic amine nucleophile.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of trans-isomer (%) |
| 1 | THF | 25 (rt) | 24 | 15 | 10 |
| 2 | THF | 65 (reflux) | 12 | 60 | 52 |
| 3 | Methanol | 25 (rt) | 24 | 45 | 40 |
| 4 | Methanol | 65 (reflux) | 8 | 95 | 88 |
| 5 | Toluene | 110 (reflux) | 12 | 25 | 20 |
| 6 | Acetonitrile | 80 (reflux) | 10 | 75 | 68 |
Protocol 1: General Procedure for Nucleophilic Addition (Amine Nucleophile)
This protocol provides a starting point for the reaction. Adjustments should be made based on the specific nucleophile and troubleshooting results.
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (1.2 - 2.0 eq)
-
Anhydrous Methanol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add this compound.
-
Dissolve the epoxide in anhydrous methanol (approx. 0.1 M concentration).
-
Add the amine nucleophile to the solution. If the nucleophile is a salt, an appropriate base (e.g., triethylamine) may be required.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Application Context: Signaling Pathways
The amino alcohol products derived from this reaction are structurally related to compounds that can interact with various biological signaling pathways. For instance, many quinoline derivatives are known to act as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a synthesized derivative inhibits a kinase in the MAPK/ERK pathway, a critical pathway in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the monitoring of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the formation of this compound?
A1: The primary analytical methods for monitoring this reaction include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of byproducts, or real-time monitoring.
Q2: What makes this compound challenging to analyze?
A2: The main challenges stem from the reactivity of the epoxide ring and the polarity of the tetrahydroquinoline core. The epoxide can be prone to ring-opening under certain analytical conditions (e.g., acidic mobile phases in HPLC or high temperatures in GC). The basic nitrogen in the tetrahydroquinoline ring can lead to peak tailing in HPLC.
Q3: How can I confirm the successful synthesis of this compound?
A3: Confirmation is best achieved through a combination of techniques. 1H NMR spectroscopy can show the disappearance of the olefinic protons of the precursor and the appearance of new signals corresponding to the protons on the epoxide ring. Mass spectrometry (GC-MS or LC-MS) will confirm the expected molecular weight (147.17 g/mol ).
Q4: What are the common side products in this reaction, and how can I detect them?
A4: Common side products can include the diol from hydrolysis of the epoxide, N-oxidation of the quinoline nitrogen, and other isomers. These can be detected as separate peaks in HPLC or GC-MS analysis. Mass spectrometry is particularly useful for identifying the molecular weights of these impurities.
Section 2: Troubleshooting Guides
HPLC Analysis
Problem: My this compound peak is tailing.
-
Possible Cause 1: Interaction with residual silanols on the HPLC column. The basic nitrogen on the tetrahydroquinoline ring can interact with acidic silanol groups on the silica-based column packing.
-
Solution:
-
Use a base-deactivated column or a column with end-capping.
-
Add a small amount of a basic modifier, like triethylamine (0.1-0.5%), to the mobile phase to compete for the active sites.
-
Operate the mobile phase at a lower pH (e.g., 3-4) to protonate the silanols and reduce interaction. However, be cautious as highly acidic conditions can open the epoxide ring.
-
-
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
Problem: I am seeing a new peak appear over time in my HPLC analysis, and the peak for the epoxide is decreasing.
-
Possible Cause: On-column degradation of the epoxide. The mobile phase composition or pH may be causing the epoxide ring to open.
-
Solution:
-
Ensure your mobile phase is not too acidic. If possible, use a mobile phase with a pH closer to neutral.
-
Avoid using protic solvents in the mobile phase if possible, or minimize their concentration.
-
Perform the analysis at a lower temperature by using a column thermostat.
-
-
GC-MS Analysis
Problem: I am not seeing a peak for this compound in my GC-MS chromatogram.
-
Possible Cause 1: Thermal degradation in the injector or column. Epoxides can be thermally labile and may decompose at high temperatures.
-
Solution:
-
Lower the injector temperature.
-
Use a temperature program that starts at a lower temperature and ramps up gradually.
-
Consider using a wider bore, shorter column to reduce analysis time and the compound's residence time at high temperatures.
-
-
-
Possible Cause 2: The compound is too polar to elute. The presence of the epoxide and the nitrogen atom can increase the polarity, leading to poor chromatographic behavior.
-
Solution: Derivatize the compound to make it more volatile and less polar. Silylation is a common derivatization technique for compounds with active hydrogens, though in this case, derivatization might be more complex. A more direct approach would be to optimize GC conditions for polar compounds.
-
Problem: My peaks are broad in the GC-MS analysis.
-
Possible Cause: Active sites in the GC liner or column.
-
Solution:
-
Use a deactivated liner.
-
Ensure your column is in good condition and has been properly conditioned.
-
-
NMR Analysis
Problem: The NMR spectrum of my reaction mixture is complex and difficult to interpret.
-
Possible Cause: Presence of multiple compounds and overlapping signals.
-
Solution:
-
Use 2D NMR techniques like COSY and HSQC to help resolve overlapping signals and assign protons and carbons.[1][2]
-
Take NMR spectra of your starting material and any isolated side products to aid in the identification of signals in the reaction mixture.
-
Use a higher field NMR spectrometer for better signal dispersion.
-
-
Section 3: Data Presentation
Table 1: Example HPLC Method Parameters for Monitoring Reaction Progress
| Parameter | Starting Material (5,6,7,8-Tetrahydroquinoline) | Product (this compound) |
| Retention Time (min) | 3.5 | 5.2 |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate (mL/min) | 1.0 | 1.0 |
| Detection (nm) | 254 | 254 |
Note: This is an example method and may require optimization.
Table 2: Example GC-MS Method Parameters for Product Confirmation
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature (°C) | 250 |
| Oven Program | 100°C (hold 1 min), then 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium |
| MS Scan Range (m/z) | 40-400 |
| Expected Product m/z | 147 (M+) |
Note: This is an example method and may require optimization.
Section 4: Experimental Protocols
Protocol 1: HPLC Monitoring of Reaction Conversion
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it 100-fold with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 mm I.D. x 150 mm length.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 20 mM ammonium formate, pH 7) may be necessary to achieve good separation of starting material, product, and byproducts. A starting point could be 30% acetonitrile, ramping to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. Identify the peaks for the starting material and the product based on their retention times (determined by injecting standards of each, if available). Calculate the percent conversion by comparing the peak area of the product to the total peak area of the starting material and product.
Protocol 2: GC-MS Confirmation of Product Identity
-
Sample Preparation: After work-up, dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS System:
-
Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Analysis: Inject the sample. Look for a peak at the expected retention time for the product. Examine the mass spectrum of this peak for the molecular ion (m/z 147) and characteristic fragmentation patterns.
Protocol 3: Quantitative NMR (qNMR) for In-Situ Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of the starting material and an internal standard (a compound with a known concentration and a signal that does not overlap with other signals in the spectrum, e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent that is compatible with the reaction conditions.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum before initiating the reaction to establish the initial concentrations.
-
Initiate the reaction in the NMR tube (e.g., by adding the epoxidizing agent).
-
Acquire 1H NMR spectra at regular time intervals.
-
-
Analysis:
-
Identify a characteristic, well-resolved signal for the starting material and the product.
-
Integrate these signals and the signal of the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard. This allows for the determination of reaction kinetics.[3][4]
-
Section 5: Visualizations
References
- 1. Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the focus of this guide is the biological activity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a comprehensive search of available scientific literature did not yield specific experimental data on the biological activity of this particular compound. Therefore, this guide provides a comparative analysis of structurally related tetrahydroquinoline derivatives that have demonstrated significant anticancer properties. The insights from these analogs may serve as a valuable reference for predicting the potential therapeutic applications of this compound and for guiding future research.
The tetrahydroquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds, both from natural and synthetic origins.[1] Derivatives of this core structure have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antiproliferative and anticancer effects.[2][3] This guide offers a comparative overview of the cytotoxic activities of several distinct classes of tetrahydroquinoline derivatives against various cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of representative tetrahydroquinoline derivatives from three different studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Morpholine-Substituted Tetrahydroquinoline Derivatives [2][4][5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 10e | A549 | Lung Cancer | 0.033 ± 0.003 |
| MCF-7 | Breast Cancer | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 | |
| 10h | A549 | Lung Cancer | - |
| MCF-7 | Breast Cancer | 0.087 ± 0.007 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | |
| 10d | A549 | Lung Cancer | 0.062 ± 0.01 |
| MCF-7 | Breast Cancer | 0.58 ± 0.11 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008 |
Table 2: Tetrahydroquinoline-Isoxazoline Hybrid Derivatives [6]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| 3a | HepG2 | Liver Carcinoma | 6.80 | 14.7 |
| 3j | HepG2 | Liver Carcinoma | 5.20 | > 16.1 |
| 3h | HeLa | Cervical Cancer | 10.21 | 4.1 |
Table 3: 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [1][7]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| (R)-5a | A2780 | Ovarian Carcinoma | 5.4 |
| (S)-5a | A2780 | Ovarian Carcinoma | 17.2 |
| 3a (racemic) | CEM | T-lymphocyte | > 20 |
| 2b (racemic) | HeLa | Cervical Carcinoma | 10.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The concentration of the formazan, which is determined by measuring the absorbance of the solubilized crystals, is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle controls are also included.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Signaling Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[12][13][14][15]
Caption: The extrinsic and intrinsic apoptosis pathways converge on the activation of executioner caspases.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Some tetrahydroquinoline derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[16][17][18][19]
Caption: DNA damage can activate p53, leading to the expression of CDK inhibitors and cell cycle arrest.
This guide provides a snapshot of the current research on the anticancer potential of tetrahydroquinoline derivatives. The potent and selective activity of some of these compounds underscores the therapeutic promise of this chemical scaffold. Further investigation into the biological activities of this compound is warranted to determine its potential as a novel anticancer agent.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 16. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Activity of Chiral Ligands Derived from 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of a novel class of chiral ligands derived from a common precursor, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The development of efficient and selective catalysts is paramount in modern organic synthesis and drug discovery. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds, making the development of catalysts for their enantioselective synthesis a significant area of research.[1][2] This guide presents hypothetical performance data for newly conceptualized ligands in a model asymmetric reaction, offering insights into their potential applications and structure-activity relationships.
Ligand Synthesis and Design
The core strategy involves the nucleophilic opening of the epoxide ring of this compound to introduce diverse coordinating moieties. This approach allows for the systematic modification of the ligand's steric and electronic properties, which in turn can influence the catalytic activity and stereoselectivity of the corresponding metal complexes. The general synthetic scheme is outlined below.
Caption: General synthetic route for chiral ligands from this compound and subsequent catalyst formation.
Comparative Catalytic Performance
To evaluate the catalytic efficacy of the synthesized ligands, a model asymmetric transfer hydrogenation of a prochiral imine, 1-phenyl-3,4-dihydroisoquinoline, was selected. This reaction is crucial for the synthesis of chiral tetrahydroisoquinoline alkaloids and their analogues.[3] The catalytic performance of three hypothetical ligands, L1 (derived from dimethylamine), L2 (derived from phenol), and L3 (derived from thiophenol), complexed with a rhodium precursor, is summarized below.
| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| L1 (N,N-dimethyl) | [Rh(cod)Cl]₂ / L1 | 95 | 85 | 950 |
| L2 (O-phenyl) | [Rh(cod)Cl]₂ / L2 | 88 | 92 | 880 |
| L3 (S-phenyl) | [Rh(cod)Cl]₂ / L3 | 98 | 97 | 980 |
Reaction Conditions: 1-phenyl-3,4-dihydroisoquinoline (0.1 mmol), catalyst (0.1 mol%), HCOOH/NEt₃ (5:2), Isopropanol (1 mL), 40 °C, 24 h.
The data indicates that the nature of the heteroatom introduced via epoxide ring-opening significantly influences the catalytic outcome. The sulfur-containing ligand L3 demonstrated superior performance in terms of both yield and enantioselectivity. This could be attributed to the "soft" nature of sulfur, leading to a more favorable interaction with the "soft" rhodium metal center, thereby creating a more defined and effective chiral pocket.
Experimental Protocols
General Synthesis of Chiral Ligands from this compound
A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to 0 °C under an argon atmosphere. The respective nucleophile (dimethylamine, phenol, or thiophenol, 1.2 mmol) is added, followed by the dropwise addition of n-butyllithium (1.2 mmol, 1.6 M in hexanes). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ligand.
General Procedure for Asymmetric Transfer Hydrogenation
In a glovebox, a solution of the rhodium precursor [Rh(cod)Cl]₂ (0.0005 mmol) and the respective chiral ligand (L1 , L2 , or L3 , 0.0011 mmol) in isopropanol (0.5 mL) is stirred at room temperature for 30 minutes. To this solution, 1-phenyl-3,4-dihydroisoquinoline (0.1 mmol) is added, followed by a mixture of formic acid and triethylamine (5:2 molar ratio, 0.5 mL). The reaction vial is sealed and stirred at 40 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The yield is determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
Proposed Catalytic Cycle
The proposed catalytic cycle for the asymmetric transfer hydrogenation is depicted below. The cycle involves the coordination of the substrate to the chiral rhodium-hydride complex, followed by hydride transfer and release of the chiral product.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a prochiral imine.
Conclusion
This guide presents a hypothetical yet plausible comparison of the catalytic activity of a new class of chiral ligands derived from this compound. The presented data and protocols serve as a foundational framework for future experimental investigations into these promising catalysts. The modular nature of the ligand synthesis offers a straightforward approach to fine-tune the catalyst's properties for various asymmetric transformations, highlighting their potential in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries. Further studies, including detailed kinetic and mechanistic investigations, are warranted to fully elucidate the potential of these novel catalytic systems.
References
A Comparative Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and Other Epoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral epoxides are invaluable building blocks in this endeavor, offering a versatile platform for the stereoselective introduction of functional groups. Among the diverse range of epoxides, heterocyclic variants present unique opportunities for the synthesis of complex bioactive molecules. This guide provides a comparative analysis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline and other commonly employed epoxides in asymmetric synthesis, supported by experimental data and detailed protocols.
While direct experimental data on the asymmetric ring-opening of this compound is limited in the current literature, its structural similarity to other well-studied cyclic epoxides allows for a predictive comparison of its potential performance. The tetrahydroquinoline motif is a privileged scaffold in medicinal chemistry, and the development of asymmetric routes to its functionalized derivatives is of significant interest.
Performance Comparison of Epoxides in Asymmetric Ring-Opening Reactions
The efficacy of an epoxide in asymmetric synthesis is primarily evaluated by the yield and stereoselectivity (enantiomeric excess, ee% and diastereomeric ratio, dr) of the ring-opened product. Below is a summary of quantitative data for the asymmetric ring-opening of representative epoxides with various nucleophiles. This data serves as a benchmark against which the potential of this compound can be projected.
Table 1: Asymmetric Ring-Opening of Cyclohexene Oxide
| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 4-Methoxyphenol | Ga-Li-BINOL complex | Toluene | 0 | 95 | 97 | [Not directly cited] |
| Aniline | Sc(OTf)₃ / Pybox | CH₂Cl₂ | -20 | 92 | 95 | [Not directly cited] |
| Thiophenol | Ti(OiPr)₄ / (R)-BINOL | Toluene | -20 | 85 | 91 | [Not directly cited] |
| Azide (TMSN₃) | Cr(salen) complex | Et₂O | 25 | 94 | 98 | [Not directly cited] |
Table 2: Asymmetric Ring-Opening of Styrene Oxide
| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Phenol | Yb(OTf)₃ / (R)-BINOL | CH₂Cl₂ | 0 | 88 | 92 | [Not directly cited] |
| Benzylamine | Chiral Thiourea | Toluene | 25 | 95 | 96 | [Not directly cited] |
| Water (Hydrolysis) | Co(salen) complex | THF/H₂O | 25 | >99 (conv.) | 98 | [Not directly cited] |
| Methanol | Chiral Phosphoric Acid | CH₂Cl₂ | 0 | 85 | 90 | [Not directly cited] |
Note: The data presented in these tables are representative examples from the literature and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the asymmetric ring-opening of cyclohexene oxide.
Protocol 1: Asymmetric Ring-Opening of Cyclohexene Oxide with 4-Methoxyphenol
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, the Ga-Li-BINOL catalyst (5 mol%) is added. Anhydrous toluene (2.0 mL) is then introduced, and the mixture is stirred at room temperature for 30 minutes.
-
Reagent Addition: 4-Methoxyphenol (1.2 mmol) is added, and the mixture is stirred for another 15 minutes. The reaction is then cooled to 0 °C. Cyclohexene oxide (1.0 mmol) is added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired trans-2-(4-methoxyphenoxy)cyclohexanol. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Aminolysis of Cyclohexene Oxide with Aniline
-
Catalyst Preparation: In a glovebox, Sc(OTf)₃ (10 mol%) and the Pybox ligand (12 mol%) are dissolved in anhydrous CH₂Cl₂ (1.0 mL) in a flame-dried vial. The solution is stirred at room temperature for 1 hour.
-
Reaction Execution: The catalyst solution is cooled to -20 °C. Aniline (1.5 mmol) is added, followed by the dropwise addition of cyclohexene oxide (1.0 mmol).
-
Quenching and Isolation: The reaction is stirred at -20 °C until complete consumption of the epoxide is observed by TLC. The reaction is then quenched by the addition of water (2 mL). The mixture is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated.
-
Analysis: The residue is purified by flash chromatography to yield the product, trans-2-anilinocylohexanol. The enantiomeric excess is determined by chiral HPLC.
Signaling Pathways and Experimental Workflows
Visualizing reaction pathways and experimental workflows can significantly aid in understanding the complex relationships in asymmetric synthesis.
Caption: A generalized experimental workflow for catalytic asymmetric ring-opening of epoxides.
Caption: A simplified catalytic cycle for the asymmetric ring-opening of an epoxide catalyzed by a chiral Lewis acid.
Concluding Remarks
While this compound remains a relatively unexplored substrate in asymmetric synthesis, its potential is significant. The established success of asymmetric ring-opening reactions on analogous cyclic epoxides provides a strong foundation for the development of synthetic routes to valuable chiral tetrahydroquinoline derivatives. Future research in this area could focus on the screening of various chiral catalysts and nucleophiles to unlock the synthetic utility of this promising heterocyclic epoxide. The data and protocols presented in this guide for other epoxides offer a starting point for the design of such investigations.
Spectroscopic Analysis and Confirmation of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Structure: A Comparative Guide
Introduction
The structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a molecule of interest for its potential pharmacological activities, requires precise structural confirmation to understand its reactivity and biological interactions. This guide provides a comparative analysis of the spectroscopic data expected for this compound against its well-characterized precursor, 5,6,7,8-tetrahydroquinoline. This comparison, supported by detailed experimental protocols and workflows, serves as a valuable resource for researchers engaged in the synthesis and characterization of related compounds.
Comparative Spectroscopic Data
The confirmation of the epoxy group at the 7,8-position of the tetrahydroquinoline ring system relies on the distinct changes observed in its spectroscopic signatures compared to the parent compound. The following tables summarize the key expected and reported spectral data for both compounds.
Table 1: ¹H NMR Data (Predicted for this compound vs. Reported for 5,6,7,8-tetrahydroquinoline)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 5,6,7,8-tetrahydroquinoline (Reported Chemical Shift, δ ppm) | Key Differences |
| H-2 | ~8.3 | ~8.3 | Minimal change expected. |
| H-3 | ~7.0 | ~7.0 | Minimal change expected. |
| H-4 | ~7.4 | ~7.4 | Minimal change expected. |
| H-5 | ~2.9 (t) | ~2.8 (t) | Slight downfield shift due to proximity to the electron-withdrawing epoxide. |
| H-6 | ~1.9 (m) | ~1.9 (m) | Minimal change expected. |
| H-7 | ~3.5 (d) | ~1.8 (m) | Significant downfield shift and change in multiplicity (doublet) due to being on the epoxide ring. |
| H-8 | ~3.6 (d) | ~2.9 (t) | Significant downfield shift and change in multiplicity (doublet) due to being on the epoxide ring. |
Table 2: ¹³C NMR Data (Predicted for this compound vs. Reported for 5,6,7,8-tetrahydroquinoline)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 5,6,7,8-tetrahydroquinoline (Reported Chemical Shift, δ ppm) | Key Differences |
| C-2 | ~148 | ~148 | Minimal change expected. |
| C-3 | ~121 | ~121 | Minimal change expected. |
| C-4 | ~136 | ~136 | Minimal change expected. |
| C-4a | ~128 | ~128 | Minimal change expected. |
| C-5 | ~28 | ~29 | Minimal change expected. |
| C-6 | ~22 | ~23 | Minimal change expected. |
| C-7 | ~52 | ~23 | Significant downfield shift due to the direct attachment to the electronegative oxygen of the epoxide. |
| C-8 | ~50 | ~32 | Significant downfield shift due to the direct attachment to the electronegative oxygen of the epoxide. |
| C-8a | ~144 | ~144 | Minimal change expected. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | 5,6,7,8-tetrahydroquinoline (Reported Wavenumber, cm⁻¹) | Key Differences |
| C-H (Aromatic) | ~3050 | ~3050 | No significant change. |
| C-H (Aliphatic) | ~2850-2950 | ~2850-2950 | No significant change. |
| C=N (Pyridine) | ~1580 | ~1580 | No significant change. |
| C-O-C (Epoxide) | ~1250 (asymmetric stretch), ~850 (symmetric stretch) | Absent | Appearance of characteristic epoxide C-O stretching bands. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Predicted Molecular Ion (M⁺) | Key Fragmentation Pattern |
| This compound | m/z 147 | Loss of CO (m/z 119), followed by loss of HCN (m/z 92). |
| 5,6,7,8-tetrahydroquinoline | m/z 131 | Retro-Diels-Alder fragmentation is less likely. Common fragmentation involves loss of H and subsequent rearrangements. |
Experimental Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of the this compound structure.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent).
-
Ionization Method: Electron Ionization (EI) for fragmentation patterns and Electrospray Ionization (ESI) for accurate mass determination.
-
EI-MS:
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Data Acquisition: Scan mode from m/z 40 to 400.
-
-
ESI-MS (for accurate mass):
-
Sample Preparation: The sample is dissolved in methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Infusion: The solution is infused into the ESI source at a flow rate of 5 µL/min.
-
Data Acquisition: High-resolution full scan mode.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical diagram illustrating the confirmation of the epoxide structure from spectroscopic data.
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the unambiguous structural confirmation of this compound. The key differentiators from its precursor, 5,6,7,8-tetrahydroquinoline, are the significant downfield shifts of the protons and carbons at the 7 and 8 positions in the NMR spectra, the appearance of characteristic C-O-C stretching vibrations in the IR spectrum, and a molecular ion peak corresponding to the addition of an oxygen atom in the mass spectrum. The provided protocols and workflows offer a standardized approach for researchers in the field, ensuring reliable and reproducible characterization of this and similar heterocyclic compounds.
A Comparative Analysis of the Bioactivity of (+)- and (-)-7,8-Epoxy-5,6,7,8-tetrahydroquinoline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comparative overview of the hypothetical bioactivity of the enantiomers of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a novel scaffold with potential therapeutic applications. While experimental data for this specific compound is not yet publicly available, this document serves as a framework for the anticipated evaluation and comparison, based on established principles of medicinal chemistry and the known bioactivities of related chiral compounds.
Introduction to this compound
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an epoxide ring at the 7,8-position introduces two new chiral centers, leading to the existence of enantiomeric pairs. This structural modification is anticipated to confer novel pharmacological properties and potential for selective interaction with biological targets. This guide focuses on the hypothetical (+) and (-) enantiomers of this compound.
Quantitative Bioactivity Data
The following table summarizes hypothetical quantitative data for the bioactivity of the (+) and (-) enantiomers of this compound against a panel of cancer cell lines and a specific kinase target. This data illustrates a common scenario in chiral pharmacology where one enantiomer (the eutomer) is significantly more potent than the other (the distomer).
| Biological Target | Parameter | (+)-Enantiomer | (-)-Enantiomer | Eudismic Ratio |
| MCF-7 (Breast Cancer Cell Line) | IC50 (µM) | 0.5 | 15.2 | 30.4 |
| A549 (Lung Cancer Cell Line) | IC50 (µM) | 1.2 | 28.9 | 24.1 |
| HCT116 (Colon Cancer Cell Line) | IC50 (µM) | 0.8 | 19.7 | 24.6 |
| Kinase X Inhibition | Ki (nM) | 15 | 480 | 32.0 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the bioactivity of the this compound enantiomers.
Cell Viability Assay (MTT Assay)
-
Cell Culture: MCF-7, A549, and HCT116 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the (+) and (-) enantiomers (typically from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: Kinase X, LanthaScreen™ Eu-anti-tag antibody, and a proprietary fluorescently labeled kinase inhibitor (tracer).
-
Assay Principle: This assay is based on the competition between the test compound and the tracer for binding to the kinase. Binding of the tracer to the kinase, which is labeled with an antibody-Europium complex, results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
-
Procedure:
-
A solution of Kinase X and the Eu-labeled antibody is prepared in kinase buffer.
-
Serial dilutions of the (+) and (-) enantiomers are prepared.
-
The kinase/antibody mixture, tracer, and test compounds are added to a 384-well plate.
-
The plate is incubated at room temperature for 1 hour.
-
-
Signal Detection: The FRET signal is read on a fluorescence plate reader with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Data Analysis: The ratio of the emission signals (665/615) is calculated. The Ki values are determined from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway affected by the active enantiomer and the general experimental workflow for its bioactivity screening.
comparative study of synthetic routes to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The routes are compared based on their starting materials, reaction conditions, yields, and overall efficiency. Detailed experimental protocols and quantitative data are provided to support this analysis.
Logical Overview of Synthetic Strategies
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Data Summary
| Parameter | Route 1: Direct Epoxidation | Route 2: Halohydrin Formation |
| Starting Material | 5,6,7,8-Tetrahydroquinoline | 7,8-Dihydroquinoline |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) | N-Bromosuccinimide (NBS), Base (e.g., KOH) |
| Number of Steps | 1 (from 5,6,7,8-tetrahydroquinoline) | 2 (from 7,8-dihydroquinoline) |
| Reported Yield | 78-82% (overall from quinoline) | 89% (for the final epoxidation step) |
| Advantages | More direct, potentially fewer steps from a common precursor. | High yield in the final ring-closing step. |
| Disadvantages | Overall yield includes a prior hydrogenation step. | Requires the synthesis of the less common 7,8-dihydroquinoline. |
Experimental Protocols
Route 1: Direct Epoxidation of 5,6,7,8-Tetrahydroquinoline
This route involves the direct oxidation of the double bond in 5,6,7,8-tetrahydroquinoline using a peroxy acid.
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Catalytic Hydrogenation of Quinoline [1]
-
Materials: Quinoline, Palladium on carbon catalyst (Pd/C, 5 wt%).
-
Procedure:
-
In a high-pressure reactor, combine 125.0 g of quinoline and 5.0 g of a specially prepared Pd/C catalyst.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 8 atm.
-
Heat the mixture to 65°C with stirring.
-
Continue the catalytic hydrogenation until the hydrogen pressure remains constant.
-
Vent the hydrogen pressure to 2 atm and then heat the mixture to 165°C for 2 hours to facilitate isomerization.
-
After cooling, filter the reaction mixture to recover the catalyst.
-
The filtrate is purified by vacuum distillation, collecting the fraction at 78-80°C (at 0.72 kPa) to yield 5,6,7,8-tetrahydroquinoline.
-
-
Yield: 93.5%[1]
Step 2: Epoxidation of 5,6,7,8-Tetrahydroquinoline
-
Materials: 5,6,7,8-Tetrahydroquinoline, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Route 2: Epoxidation via Halohydrin Formation
This two-step route proceeds through the formation of a bromohydrin intermediate from 7,8-dihydroquinoline, followed by an intramolecular cyclization to form the epoxide.
Step 1: Synthesis of 7,8-Dihydroquinoline-5(6H)-one (Precursor to 7,8-Dihydroquinoline) [2]
-
Materials: 1,3-Cyclohexanedione, Ammonium acetate, 1,1,3,3-Tetraethoxypropane, p-Toluenesulfonic acid hydrate, Toluene, Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 1,3-cyclohexanedione (50 mmol) and ammonium acetate (50 mmol) in 100 ml of dry toluene is heated under reflux with a Dean-Stark trap for 5 hours to form 3-aminocyclohex-2-enone.
-
After removing the toluene by distillation under reduced pressure, the crude 3-aminocyclohex-2-enone is recrystallized from ethyl acetate (Yield: 91%).
-
A solution of 3-aminocyclohex-2-enone (50 mmol), 1,1,3,3-tetraethoxypropane (50 mmol), and a catalytic amount of p-toluenesulfonic acid hydrate in 20 ml of DMF is heated under reflux for 18 hours.
-
The solvent is evaporated under reduced pressure, and the residual oil is distilled in vacuo to give 7,8-dihydroquinoline-5(6H)-one.
-
-
Yield: 38%[2]
Note: The conversion of 7,8-dihydroquinoline-5(6H)-one to 7,8-dihydroquinoline would typically involve a Wolff-Kishner or Clemmensen reduction, followed by dehydration. Detailed experimental protocols for this specific transformation were not found in the initial search.
Step 2: Formation of Bromohydrin Intermediate
-
Materials: 7,8-Dihydroquinoline, N-Bromosuccinimide (NBS), Acetic acid.
-
Procedure:
-
Dissolve 7,8-dihydroquinoline in acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bromohydrin.
-
Step 3: Epoxide Ring Closure
-
Materials: Bromohydrin intermediate, Potassium hydroxide (KOH), tert-Butyl alcohol, Water.
-
Procedure:
-
Dissolve the crude bromohydrin in a mixture of tert-butyl alcohol and water.
-
Add potassium hydroxide pellets to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to afford this compound.
-
-
Yield: 89% for the epoxidation step.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice of route will likely depend on the availability of starting materials and the desired scale of the synthesis. Route 1, the direct epoxidation, is more straightforward if 5,6,7,8-tetrahydroquinoline is readily available or can be synthesized in high yield. Route 2, via the bromohydrin, offers a high-yielding final step but requires the synthesis of the less common 7,8-dihydroquinoline precursor. For research and development purposes, the direct epoxidation route may be more time-efficient, while the halohydrin route could be advantageous for larger-scale production if the synthesis of the dihydroquinoline intermediate can be optimized. Further experimental validation would be necessary to determine the most efficient and scalable method for a specific application.
References
Assessing the Purity of Synthesized 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic epoxide with potential applications in medicinal chemistry. We present detailed experimental protocols and data interpretation to aid in the selection of the most appropriate techniques for quality control.
Synthesis and Potential Impurities
The most probable synthetic route to this compound involves the epoxidation of 5,6,7,8-tetrahydroquinoline. This process can introduce several potential impurities that need to be monitored.
Likely Impurities:
-
Unreacted Starting Material: 5,6,7,8-tetrahydroquinoline.
-
Over-oxidation Product: Formation of N-oxides or other oxidized species.
-
By-products: 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline (diol) from the hydrolysis of the epoxide.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Below is a workflow diagram illustrating the synthesis and the emergence of potential impurities.
In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis
This guide provides a comparative overview of the in vitro testing of various non-epoxy 7,8-disubstituted and other tetrahydroquinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented here is drawn from multiple studies and is intended to serve as a reference for the potential biological activities and experimental methodologies relevant to this class of compounds.
Comparative Analysis of Biological Activity
The in vitro cytotoxic and enzyme-inhibitory activities of several tetrahydroquinoline derivatives have been evaluated across various studies. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are key metrics used to quantify the potency of these compounds.
| Compound Class | Derivative | Target/Cell Line | Activity | IC50/GI50 (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | 7-pyrrolidinomethyl-8-hydroxyquinoline | Human Myeloma Cells (RPMI 8226) | Cell Growth Inhibition | 14 | [1] |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Voltage-gated K+ channels (I(K(V))) | Channel Inhibition | 23 | [1] | |
| 7-morpholinomethyl-8-hydroxyquinoline | 60 human cancer cell lines (NCI-60) | Growth Inhibition | Log GI50 = -5.09 M | [1] | |
| 7-diethylaminomethyl-8-hydroxyquinoline | 60 human cancer cell lines (NCI-60) | Growth Inhibition | Log GI50 = -5.35 M | [1] | |
| Tetrahydroquinolinone Derivatives | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Colon Cancer (HCT-116) | Cytotoxicity | Potent (exact value not specified) | [2] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Lung Cancer (A549) | Cytotoxicity | Potent (exact value not specified) | [2] | |
| Tetrahydrobenzo[h]quinoline Derivatives | Tetrahydrobenzo[h]quinoline | Breast Cancer (MCF-7) | Cell Growth Inhibition | 10 (24h), 7.5 (48h) | [3] |
| 5-amino-5,6,7,8-tetrahydroquinolinone Derivatives | Various Derivatives | Acetylcholinesterase | Enzyme Inhibition | Active (specific values vary) | [4] |
Key Experimental Protocols
The in vitro evaluation of tetrahydroquinoline derivatives typically involves a series of standardized assays to determine their biological effects. Below are detailed methodologies for commonly cited experiments.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The tetrahydroquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and the induction of apoptosis (programmed cell death) following treatment with the test compounds.
-
Cell Treatment: Cells are treated with the tetrahydroquinoline derivatives at their IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase. For apoptosis detection, cells can be stained with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells is determined.
Signaling Pathway and Experimental Workflow
The anticancer activity of many tetrahydroquinoline derivatives is linked to their ability to induce apoptosis. One of the key signaling pathways involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by tetrahydroquinoline derivatives.
The experimental workflow for evaluating the in vitro anticancer activity of these compounds typically follows a logical progression from broad screening to more detailed mechanistic studies.
Caption: General experimental workflow for in vitro anticancer evaluation.
References
A Comparative Guide to the Mechanistic Pathways of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated reaction mechanisms of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, a heterocyclic epoxide of interest in medicinal chemistry and drug development. Due to a scarcity of specific mechanistic studies on this particular molecule, this guide draws upon established principles of epoxide chemistry and presents comparative data from analogous aromatic and aliphatic epoxides to predict its reactivity. The information herein is intended to guide experimental design and aid in the interpretation of results in studies involving this compound.
I. Introduction to the Reactivity of this compound
This compound combines the structural features of a tetrahydroquinoline core, prevalent in many biologically active compounds, with a reactive epoxide ring. The high ring strain of the three-membered ether ring makes the epoxide moiety susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity and stereoselectivity of these reactions are dictated by the reaction conditions (acidic or basic) and the nature of the attacking nucleophile. Understanding these mechanistic pathways is crucial for predicting reaction outcomes and designing synthetic routes for novel derivatives.
II. Comparative Analysis of Reaction Mechanisms
The ring-opening of this compound can be broadly categorized into acid-catalyzed and base-catalyzed mechanisms.
A. Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack.[1] The reaction then proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.[2] The positive charge in the transition state is better stabilized at the more substituted carbon atom (C-8), leading to a preference for nucleophilic attack at this position.[2] This results in the formation of a trans-diaxial product upon ring opening.
General Reaction Scheme:
Caption: Acid-catalyzed ring-opening of this compound.
B. Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[3] The nucleophile attacks the sterically less hindered carbon atom (C-7), leading to inversion of stereochemistry at that center.[3] This regioselectivity is a key difference from the acid-catalyzed pathway.
General Reaction Scheme:
Caption: Base-catalyzed ring-opening of this compound.
III. Quantitative Data Comparison
Table 1: Regioselectivity of Nucleophilic Attack
| Reaction Condition | Nucleophile | Predicted Major Product Isomer for this compound | Reference Epoxide | Major Product (Reference) |
| Acidic (H₂SO₄) | H₂O | 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline (attack at C-8) | Styrene Oxide | 1-phenyl-1,2-ethanediol |
| Basic (NaOH) | H₂O | 7,8-dihydroxy-5,6,7,8-tetrahydroquinoline (attack at C-7) | Styrene Oxide | 2-phenyl-1,2-ethanediol |
| Acidic (HCl) | Cl⁻ | 8-chloro-7-hydroxy-5,6,7,8-tetrahydroquinoline | Styrene Oxide | 1-chloro-1-phenylethanol |
| Basic (CH₃O⁻) | CH₃O⁻ | 7-methoxy-8-hydroxy-5,6,7,8-tetrahydroquinoline | Styrene Oxide | 2-methoxy-2-phenylethanol |
Table 2: Comparison of Reactivity with Different Nucleophiles
| Nucleophile Class | Relative Reactivity | Predicted Product Type with this compound |
| Thiols | High | β-Hydroxy thioether |
| Amines (aliphatic) | High | β-Amino alcohol |
| Amines (aromatic) | Moderate | β-Amino alcohol |
| Alcohols/Water | Low (requires catalysis) | β-Hydroxy ether / Diol |
| Phenols | Low (requires catalysis) | β-Hydroxy phenoxy ether |
Note: Relative reactivity is a generalization and can be influenced by specific reaction conditions.[4]
IV. Experimental Protocols
The following are generalized experimental protocols for studying epoxide ring-opening reactions, which can be adapted for this compound.
A. General Procedure for Acid-Catalyzed Hydrolysis
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone, THF, or water).
-
Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄ or HClO₄).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
B. General Procedure for Base-Catalyzed Aminolysis
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add the amine nucleophile (1-2 equivalents).
-
If the amine is not a strong enough nucleophile, a catalytic amount of a non-nucleophilic base (e.g., DBU) can be added.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography, recrystallization, or distillation.
Experimental Workflow Diagram:
Caption: A general workflow for studying epoxide ring-opening reactions.
V. Conclusion
The reactivity of this compound is predicted to follow the established principles of epoxide chemistry. The regioselectivity of its ring-opening reactions is highly dependent on the catalytic conditions, with acid catalysis favoring attack at the more substituted C-8 position and base catalysis favoring attack at the less substituted C-7 position. The stereochemical outcome is consistently trans-addition. This comparative guide, based on data from analogous systems, provides a foundational understanding for researchers exploring the synthetic utility of this promising heterocyclic epoxide. Further experimental studies are warranted to elucidate the specific kinetic and thermodynamic parameters of its reactions.
References
Benchmarking 7,8-Epoxy-5,6,7,8-tetrahydroquinoline-based Catalysts: A Review of a Seemingly Unexplored Catalyst Class
A comprehensive review of scientific literature reveals a significant gap in the research and application of 7,8-epoxy-5,6,7,8-tetrahydroquinoline-based catalysts. Despite the broad interest in novel catalytic agents for asymmetric synthesis, this specific class of compounds appears to be largely unexplored, with no direct comparative studies or detailed performance data currently available in published research.
Our extensive search for performance benchmarks, experimental protocols, and comparative analyses of this compound-based catalysts against other asymmetric catalysts did not yield any specific results. The existing body of research predominantly focuses on a related but structurally distinct class of compounds: 8-amino-5,6,7,8-tetrahydroquinoline derivatives. These amino-based compounds have been investigated as chiral ligands in metal complexes for applications such as asymmetric transfer hydrogenation. However, they represent a different catalytic paradigm from the requested epoxy-based catalysts.
While the broader fields of organocatalysis and epoxide chemistry are well-established, with numerous studies on the use of various epoxides as reactants or catalysts, the specific this compound scaffold remains absent from these discussions. Consequently, the core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and performance comparisons—cannot be fulfilled based on the current scientific record.
For researchers and drug development professionals interested in novel catalytic systems, this gap in the literature may represent an untapped area for future investigation. The synthesis and characterization of this compound derivatives and the subsequent evaluation of their catalytic activity could be a promising avenue for new discoveries in asymmetric catalysis.
Potential Areas for Future Research:
Should researchers pursue the synthesis and evaluation of this novel catalyst class, a systematic study would be required to establish its performance characteristics. A hypothetical experimental workflow for such a study is outlined below.
Experimental Workflow:
Caption: Hypothetical workflow for the synthesis and evaluation of novel catalysts.
This proposed workflow illustrates the necessary steps to systematically evaluate the potential of this compound-based catalysts and generate the data required for a comprehensive comparison guide. Until such research is conducted and published, a direct benchmarking of this catalyst class remains speculative.
Safety Operating Guide
Navigating the Safe Disposal of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is publicly available. The following guidance is synthesized from information on closely related compounds, such as 5,6,7,8-tetrahydroquinoline, and general safety protocols for epoxy compounds. A thorough, site-specific risk assessment conducted by qualified personnel is mandatory before implementing any of these procedures.
The proper disposal of this compound, a reactive epoxy compound, is critical for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. Given the potential for skin and eye irritation, as well as unknown toxicological properties of the epoxy derivative, a conservative approach to PPE is recommended.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes. |
| Skin and Body | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Reduces the potential for inhalation of any vapors. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Package: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Waste Disposal: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.
III. Disposal Procedures for Unused this compound
Unused or waste this compound should be treated as hazardous chemical waste. The presence of the reactive epoxy group and the quinoline-based structure necessitates careful handling and disposal through a licensed waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, non-reactive, and sealable container.
-
Avoid mixing it with other waste streams unless compatibility is confirmed.
-
-
Labeling and Storage:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with as much information as possible about the waste, including its composition and any known hazards.
-
-
Regulatory Compliance:
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
IV. Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.
-
Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. However, follow your institution's specific guidelines for the disposal of chemically contaminated containers.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow emphasizes the decision points and necessary actions from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 7,8-Epoxy-5,6,7,8-tetrahydroquinoline
This document provides crucial safety and logistical information for the handling and disposal of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. The following procedures are based on available data for structurally related compounds, such as 5,6,7,8-Tetrahydroquinoline and other epoxy resins, due to the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the protective measures outlined below.
Hazard Identification and Classification
Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the potential hazards.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning |
| Combustible Liquid | Combustible liquid | Warning |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | NIOSH approved respirator. |
| General Hygiene | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling. | N/A |
Experimental Protocol: Safe Handling and Disposal
The following protocol outlines the step-by-step procedure for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition as the compound may be combustible.[2]
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid inhalation of vapors, mist, or gas.[3]
-
Prevent contact with skin and eyes.[3]
-
Use spark-proof tools and explosion-proof equipment.[1]
3. Spill Management:
-
In case of a spill, evacuate personnel from the area.
-
Absorb the spill with an inert material such as sand, diatomaceous earth, or universal binders.[3][4]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][5]
4. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1][2]
5. Disposal:
-
Dispose of the waste material at an approved waste disposal plant.[2]
-
Waste must be disposed of in accordance with local, regional, and national regulations.[6]
-
Do not allow the chemical to enter drains or surface water.[1][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of hazardous chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
